molecular formula C7H8N2O3 B079454 2,6-Dimethyl-3-nitropyridin-4-ol CAS No. 13603-45-7

2,6-Dimethyl-3-nitropyridin-4-ol

Cat. No.: B079454
CAS No.: 13603-45-7
M. Wt: 168.15 g/mol
InChI Key: PKAUZTQOCSCVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-nitropyridin-4-ol is a chemical building block of interest in advanced chemical and pharmaceutical research. Its structure, featuring a nitro group and hydroxy group on the pyridine ring, makes it a valuable precursor in heterocyclic chemistry. Research indicates that methyl-substituted nitropyridine derivatives are utilized in systematic coordination chemistry studies, particularly in the synthesis of metal complexes with copper(II) for investigating cytotoxic activity against various cancer cell lines . Furthermore, nitropyridine derivatives serve as key intermediates in the synthesis of complex nitrogen-containing heterocycles, such as pyrrolopyridines . These fused-ring systems are significant in medicinal chemistry for the development of novel therapeutic agents. The compound thus provides a versatile scaffold for the exploration of new chemical entities in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUZTQOCSCVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338455
Record name 2,6-Dimethyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-45-7
Record name 2,6-Dimethyl-3-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13603-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2,6-Dimethyl-4-pyridone, followed by its selective nitration. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Synthesis Overview

The synthesis of this compound is achieved through a two-stage process:

  • Step 1: Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. This initial step involves the conversion of the readily available starting material, dehydroacetic acid, into the key pyridone intermediate.

  • Step 2: Nitration of 2,6-Dimethyl-4-pyridone. The precursor is then subjected to selective mono-nitration to introduce a nitro group at the C3 position of the pyridine ring, yielding the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Dehydroacetic AcidC₈H₈O₄168.15White to off-white powder
2,6-Dimethyl-4-pyridoneC₇H₉NO123.15Off-white to tan powder
This compoundC₇H₈N₂O₃168.15Solid

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsReaction TimeTemperatureYield (%)
Synthesis of 2,6-Dimethyl-4-pyridoneDehydroacetic acid, Ammonia4-6 hours150-160 °C~85%
Nitration of 2,6-Dimethyl-4-pyridone2,6-Dimethyl-4-pyridone, Nitric Acid, Sulfuric Acid1-2 hours0-10 °CNot explicitly reported, estimated moderate to high

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid

This procedure is adapted from established methods for the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone.[1]

Materials:

  • Dehydroacetic acid

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Autoclave or a high-pressure reactor

Procedure:

  • In a suitable high-pressure reactor, place dehydroacetic acid and a sufficient amount of aqueous ammonia. The molar ratio of ammonia to dehydroacetic acid should be in excess.

  • Seal the reactor and heat the mixture to 150-160 °C with stirring.

  • Maintain this temperature for 4-6 hours. The pressure inside the reactor will increase.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess water and ammonia.

  • The crude product will precipitate as a solid. Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure 2,6-dimethyl-4-pyridone.

  • Dry the purified product in a vacuum oven.

Step 2: Selective Mono-nitration of 2,6-Dimethyl-4-pyridone

This proposed protocol is based on general nitration procedures for pyridinols and is adapted from a method for dinitration, modified to favor mono-substitution.

Materials:

  • 2,6-Dimethyl-4-pyridone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 2,6-dimethyl-4-pyridone while cooling the flask in an ice bath. Stir until the pyridone is completely dissolved.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2,6-dimethyl-4-pyridone, ensuring the reaction temperature is maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Dehydroacetic_Acid Dehydroacetic Acid Precursor 2,6-Dimethyl-4-pyridone Dehydroacetic_Acid->Precursor Ammonolysis Ammonia Aqueous Ammonia Ammonia->Precursor Final_Product This compound Precursor->Final_Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration Start1 Mix Dehydroacetic Acid and Aqueous Ammonia Reaction1 Heat in Autoclave (150-160 °C, 4-6h) Start1->Reaction1 Workup1 Cool, Vent, Concentrate Reaction1->Workup1 Purification1 Recrystallize from Ethanol Workup1->Purification1 Product1 2,6-Dimethyl-4-pyridone Purification1->Product1 Start2 Dissolve Precursor in H₂SO₄ (0 °C) Product1->Start2 Reaction2 Add Nitrating Mixture (0-10 °C, 1-2h) Start2->Reaction2 Workup2 Pour onto Ice, Neutralize with NaHCO₃ Reaction2->Workup2 Purification2 Filter and Wash with Water Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Detailed experimental workflow for the two-step synthesis.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ (ppm): ~2.4-2.6 (s, 3H, CH₃ at C2), ~2.6-2.8 (s, 3H, CH₃ at C6), ~6.0-6.2 (s, 1H, CH at C5), ~11-13 (br s, 1H, OH). The chemical shifts are highly dependent on the solvent.
¹³C NMR δ (ppm): ~16-20 (CH₃ at C2 and C6), ~100-110 (C5), ~135-145 (C3), ~150-160 (C2 and C6), ~170-180 (C4).
IR (cm⁻¹) ~3200-3400 (O-H stretch, broad), ~2900-3000 (C-H stretch), ~1640-1660 (C=O stretch), ~1500-1550 and ~1340-1380 (N-O stretch of nitro group).

Conclusion

This technical guide outlines a feasible and detailed synthetic route to this compound. The two-step synthesis, starting from the readily accessible dehydroacetic acid, provides a practical approach for obtaining this valuable heterocyclic compound. The provided experimental protocols, quantitative data, and visual diagrams are intended to support researchers in the successful synthesis and further investigation of this molecule for potential applications in drug discovery and development. It is recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

This compound, also known by synonyms such as 2,6-Dimethyl-3-nitro-4-pyridinol and 4-Hydroxy-3-nitro-2,6-dimethylpyridine, is a heterocyclic compound belonging to the nitropyridine class.[1][2] The presence of a nitro group and a hydroxyl group on the dimethylated pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3]

Molecular Formula: C₇H₈N₂O₃[1][2][4][5]

Canonical SMILES: CC1=CC(=O)C(=C(N1)C)--INVALID-LINK--[O-]

InChI Key: PKAUZTQOCSCVLK-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. This information is critical for understanding its behavior in various experimental and physiological conditions.

PropertyValueSource
CAS Number 13603-45-7[1][2][5]
Molecular Weight 168.15 g/mol [1][2][4][5]
Appearance White to off-white solid[1][2]
Melting Point 296 °C[2]
Boiling Point (Predicted) 363.7 ± 37.0 °C[2]
Density (Predicted) 1.340 ± 0.06 g/cm³[2]
pKa (Predicted) 0.15 ± 0.33[2]
Storage Conditions Sealed in a dry place at room temperature[2][5]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published, general methodologies for related nitropyridine compounds can be adapted.

3.1. General Synthesis Approach

The synthesis of nitropyridine derivatives often involves the nitration of a corresponding pyridine precursor. For a compound like this compound, a potential synthetic route could involve the nitration of 2,6-Dimethylpyridin-4-ol.

A generalized protocol for nitration of a pyridine ring is as follows:

  • Precursor Solubilization: The pyridine precursor (e.g., 2,6-dimethylpyridin-4-ol) is dissolved in a strong acid, typically concentrated sulfuric acid, under cooled conditions (-10°C to 20°C).[6]

  • Nitration: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or another nitrating salt like potassium nitrate, is added dropwise to the solution while maintaining the low temperature to control the exothermic reaction.[6]

  • Reaction: After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 120°C for several hours to drive the reaction to completion.[6]

  • Work-up and Isolation: The reaction mixture is then cooled and carefully neutralized with a base (e.g., NaOH solution) to precipitate the product. The crude product is collected by filtration, washed with water to remove residual acids and salts, and then dried.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure nitropyridine derivative.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel pyridine derivative.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Precursor Pyridine Precursor Reaction Nitration Reaction Precursor->Reaction H2SO4, HNO3 Workup Work-up & Isolation Reaction->Workup Purification Purification Workup->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_ID Structure ID Pure_Compound->Structure_ID NMR, MS Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis HPLC, LC-MS PhysChem Physicochemical Properties Pure_Compound->PhysChem Melting Point, Solubility

A generalized workflow for the synthesis and characterization of pyridine derivatives.

3.2. Characterization Methods

To confirm the identity, purity, and structure of this compound, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and can provide fragmentation patterns to further support the proposed structure.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify the functional groups present in the molecule, such as the nitro (NO₂), hydroxyl (O-H), and aromatic C-N and C=C bonds.

  • Computational Analysis: Density Functional Theory (DFT) calculations can be used to predict geometric parameters (bond lengths and angles) and vibrational frequencies, which can then be compared with experimental data for structural validation.[7][8]

Biological and Pharmacological Context

Nitropyridines are a class of compounds recognized for their diverse biological activities, making them valuable precursors in drug design.[3] They have been investigated for a range of therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative activities.[3] The nitro group is a key functional moiety that can be chemically modified, for instance, by reduction to an amino group, which opens up further avenues for creating diverse libraries of compounds for biological screening.[3]

While specific biological activities for this compound are not detailed in the current literature, its structure fits the profile of a scaffold for developing novel therapeutic agents. The general pathway from a synthetic nitropyridine to a potential drug candidate is outlined below.

G Role of Nitropyridines in Drug Discovery Synthesis Synthesis of Nitropyridine Scaffold Modification Chemical Modification (e.g., Nitro Reduction) Synthesis->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

The role of nitropyridine scaffolds in the drug discovery process.

The utility of nitropyridines as precursors is well-documented. For example, 2-chloro-5-nitropyridine is a starting material for novel insecticides, and 2-amino-4-methyl-5-nitropyridine is a precursor for synthesizing highly selective DNA-dependent protein kinase inhibitors.[3] This highlights the potential of this compound as a valuable building block in medicinal chemistry.

References

Technical Guide: 2,6-Dimethyl-3-nitropyridin-4-ol (CAS: 13603-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitropyridin-4-ol, a substituted pyridine derivative. Due to the limited availability of published data on this specific compound, this guide synthesizes information from commercial suppliers and analogous chemical literature to provide a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is a solid, white to off-white compound.[1] Its core structure is a pyridine ring, substituted with two methyl groups, a nitro group, and a hydroxyl group. The presence of these functional groups suggests potential for a variety of chemical reactions and biological interactions.

PropertyValueSource
CAS Number 13603-45-7[1][2][3]
Molecular Formula C₇H₈N₂O₃[1][2][3]
Molecular Weight 168.15 g/mol [1][2][3]
Melting Point 296 °C[1]
Boiling Point 363.7±37.0 °C (Predicted)[1]
Density 1.340±0.06 g/cm³ (Predicted)[1]
Appearance White to off-white solid[1]
Storage Sealed in dry, Room Temperature[1][2]

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-dimethyl-4-pyridone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add concentrated sulfuric acid.

  • Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining a low temperature.

  • Gradually add 2,6-dimethyl-4-pyridone to the cooled acid mixture with continuous stirring. The rate of addition should be controlled to prevent a significant exotherm.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat on a steam bath at approximately 90°C for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then air-dried.

  • For purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield this compound.

Safety Precautions: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_6_dimethyl_4_pyridone 2,6-Dimethyl-4-pyridone Nitration Nitration Reaction (Ice Bath → 90°C) 2_6_dimethyl_4_pyridone->Nitration Acids Conc. H₂SO₄ Fuming HNO₃ Acids->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed synthesis workflow for this compound.

Spectral Data

While commercial suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, this information is not publicly accessible in detail.[2] Researchers are advised to obtain compound-specific analytical data upon acquisition of the material.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information in peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

The broader class of nitropyridine derivatives has been investigated for a wide range of biological activities, including potential applications as anticancer, antiviral, and anti-neurodegenerative agents.[5] However, the specific biological profile of this compound remains to be elucidated.

Conclusion

This compound is a chemical compound with a well-defined structure for which basic physicochemical properties are known. A plausible synthetic route can be inferred from the chemical literature of analogous compounds. However, a significant gap exists in the public domain regarding its detailed analytical data and, most notably, its biological activity and potential therapeutic applications. This presents an opportunity for further research to explore the pharmacological potential of this molecule. Professionals in drug discovery and development are encouraged to undertake screening and mechanistic studies to uncover the biological functions of this compound.

References

An In-depth Technical Guide on the Molecular Structure of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol (CAS No. 13603-45-7). Due to the limited availability of detailed experimental data in peer-reviewed literature, this document combines established chemical information with theoretical predictions for its synthesis, spectroscopic characteristics, and potential biological relevance. A key focus is placed on the keto-enol tautomerism inherent to its 4-hydroxypyridine core, a feature critical for understanding its chemical behavior and potential interactions in biological systems. This guide aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and the presence of nitro and hydroxyl groups suggests a potential for diverse chemical reactivity and biological activity.[1] 4-Hydroxypyridine derivatives, in particular, are known to exhibit a range of biological effects and are key components in various pharmaceuticals.[2][3] This document will explore the known and predicted characteristics of this molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 3, and a hydroxyl group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13603-45-7[4]
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
Appearance White to off-white solid (Predicted)[4]
Melting Point 296 °C[4]
Boiling Point 363.7±37.0 °C (Predicted)[4]
Density 1.340±0.06 g/cm³ (Predicted)[4]
pKa 0.15±0.33 (Predicted)[4]
Keto-Enol Tautomerism

A critical aspect of the molecular structure of this compound is its existence as a mixture of tautomers in solution. The 4-hydroxypyridine moiety can undergo keto-enol tautomerism, resulting in an equilibrium between the enol form (this compound) and the keto form (2,6-Dimethyl-3-nitro-1H-pyridin-4-one).[6] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6][7] In many cases, the pyridone (keto) form is favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[6]

Figure 1: Keto-enol tautomerism of this compound.

Experimental Protocols (Hypothetical)

Synthesis

A potential synthetic route to this compound could involve the nitration of 2,6-dimethylpyridin-4-ol.

synthesis_workflow start Start: 2,6-dimethylpyridin-4-ol reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Product: this compound purification->product

Figure 2: Hypothetical workflow for the synthesis of the target compound.

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled solution, maintaining a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The following are predicted spectroscopic data based on the structure of this compound and data for similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR - Aromatic proton signal (singlet or doublet, depending on tautomeric form).- Two distinct methyl group signals (singlets).- A broad signal for the hydroxyl/NH proton, which may be exchangeable with D₂O.
¹³C NMR - Signals for the aromatic/heterocyclic carbons.- Signals for the two methyl carbons.- The chemical shift of the carbon at position 4 will be indicative of the dominant tautomeric form (C-OH vs. C=O).
IR Spectroscopy - O-H stretching band (broad, ~3200-3600 cm⁻¹ for the enol form).- N-H stretching band (~3300-3500 cm⁻¹ for the keto form).- C=O stretching band (strong, ~1650-1700 cm⁻¹ for the keto form).- N-O stretching bands for the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-H stretching bands for the methyl and aromatic protons.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (168.15 g/mol ).- Fragmentation patterns may include the loss of the nitro group (NO₂), hydroxyl group (OH), and methyl groups (CH₃).

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

  • Antimicrobial and Anticancer Potential: Nitropyridine derivatives have been explored for their antimicrobial and anticancer properties.[1] The nitro group can play a role in modulating enzyme activity or interacting with cellular targets.

  • Anti-inflammatory Activity: Some hydroxypyridine derivatives have shown anti-inflammatory properties. Further investigation could explore if this compound interacts with inflammatory pathways.

Given the lack of specific data, a hypothetical logical relationship for investigating the biological activity of this compound is presented below.

biological_investigation compound This compound in_vitro In Vitro Screening (e.g., cell viability, enzyme inhibition) compound->in_vitro in_vivo In Vivo Studies (e.g., animal models of disease) in_vitro->in_vivo Promising Activity mechanism Mechanism of Action Studies (e.g., target identification, pathway analysis) in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Figure 3: A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a molecule with interesting structural features, most notably its potential for keto-enol tautomerism. While detailed experimental data is currently scarce in the public domain, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to elucidate the precise properties and activities of this compound, which may hold promise for applications in medicinal chemistry and drug development.

References

Spectroscopic Characterization of 2,6-Dimethyl-3-nitropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of public, experimentally-verified spectra for this compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are estimations and actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)
Predicted Chemical Shift (δ, ppm)
~ 8.0 - 8.2
~ 10.0 - 12.0
~ 2.4 - 2.6
~ 2.3 - 2.5
¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ, ppm)
~ 160 - 165
~ 155 - 160
~ 150 - 155
~ 130 - 135
~ 110 - 115
~ 20 - 25
~ 18 - 23

Predicted spectra are based on typical chemical shifts for substituted pyridinol rings and the electronic effects of the nitro and methyl substituents.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3500Strong, BroadO-H stretching (hydroxyl group)
3000 - 3100MediumC-H stretching (aromatic)
2850 - 3000MediumC-H stretching (aliphatic, from methyl groups)
1620 - 1650StrongC=C and C=N stretching (pyridine ring)
1500 - 1550StrongN-O asymmetric stretching (nitro group)
1330 - 1370StrongN-O symmetric stretching (nitro group)
1200 - 1300MediumC-O stretching (hydroxyl group)
Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio) Assignment
168.05[M]⁺ (Molecular ion, corresponding to the exact mass of C₇H₈N₂O₃)
151.05[M-OH]⁺ (Loss of the hydroxyl radical)
138.06[M-NO]⁺ (Loss of nitric oxide)
122.05[M-NO₂]⁺ (Loss of the nitro group)
OtherFragmentation patterns corresponding to the loss of methyl groups or cleavage of the pyridine ring may be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

structure_elucidation cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_goal Final Goal IR IR Spectroscopy Functional_Groups Functional Groups (e.g., -OH, -NO₂, C=C) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework NMR->Connectivity Structure Elucidated Structure of This compound Functional_Groups->Structure Molecular_Formula->Structure Connectivity->Structure

Caption: Logical relationship of spectroscopic techniques for structure elucidation.

Solubility Profile of 2,6-Dimethyl-3-nitropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of 2,6-Dimethyl-3-nitropyridin-4-ol in common solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information for structurally related compounds, alongside detailed, generalized experimental protocols for determining solubility. This guide aims to equip researchers with the necessary methodologies to ascertain the solubility of this compound and similar compounds in their own laboratory settings.

Introduction

This compound is a substituted pyridine derivative. The physicochemical properties of such molecules, particularly solubility, are critical parameters in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound in different solvents is essential for its effective application in medicinal chemistry and materials science.

While specific experimental data for this compound is scarce, we can infer potential solubility characteristics from related structures and provide robust methods for its empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃[1]
Molecular Weight168.15 g/mol [1]
AppearanceSolid[1]
PurityTypically ~96%[1]

Solubility Data

Table 2: Qualitative and Quantitative Solubility of Structurally Related 2,6-dihydroxy-3,4-dimethylpyridine

SolventSolubility (at room temperature)
Water< 1 g/L
Ethanol< 1 g/L
DMSO3 - 30 g/L

Source: European Commission, Scientific Committee on Consumer Products (SCCP) Opinion on 2,6-dihydroxy-3,4-dimethylpyridine.[2]

The presence of the nitro group and the hydroxyl group in this compound suggests it will exhibit polarity and the potential for hydrogen bonding, likely resulting in some solubility in polar solvents. However, the dimethyl substitution may increase its lipophilicity. Empirical determination is necessary for precise solubility values.

Experimental Protocols for Solubility Determination

To address the absence of specific data, the following are detailed, generalized experimental protocols for determining the solubility of this compound.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solid.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

      • S (g/L) = (Mass of dried solute (g) / Volume of supernatant taken (L))

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • Filter the supernatant as described in Section 4.1, step 2.

    • Carefully dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Calculation:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Select Solvents compound Obtain Pure Compound (this compound) start->compound saturate Prepare Saturated Solution (Excess Solute + Solvent) compound->saturate equilibrate Equilibrate (Constant Temp. Agitation) saturate->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate gravimetric Gravimetric Method (Evaporate & Weigh) separate->gravimetric Path 1 spectro Spectroscopic Method (Dilute & Measure Absorbance) separate->spectro Path 2 calculate Calculate Solubility (g/L or mol/L) gravimetric->calculate spectro->calculate report Report Data calculate->report

Caption: A generalized workflow for the experimental determination of solubility.

Plausible Synthetic Pathway

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a plausible synthetic route can be proposed based on established pyridine chemistry. The following diagram illustrates a potential two-step synthesis starting from 2,6-dimethylpyridin-4-ol.

G reactant 2,6-Dimethylpyridin-4-ol product This compound reactant->product Nitration reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: A plausible synthetic pathway for this compound.

Conclusion

This technical guide has summarized the currently available information regarding the solubility of this compound. While specific quantitative data is lacking in the public domain, this guide provides researchers with established, reliable experimental protocols to determine this crucial physicochemical parameter. The provided workflows and diagrams serve as a practical starting point for laboratory investigations. The generation of empirical solubility data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2,6-Dimethyl-3-nitropyridin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compounds described herein are for laboratory investigation only and are not for human or veterinary use.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group and a hydroxyl moiety to the pyridine ring, as seen in 2,6-dimethyl-3-nitropyridin-4-ol, can significantly influence its chemical properties and biological activity. This guide provides a comprehensive overview of the available technical information on this compound and its related derivatives, focusing on their synthesis, and potential therapeutic applications.

Physicochemical Properties

This compound, with the CAS number 13603-45-7, is a solid at room temperature. Its molecular formula is C₇H₈N₂O₃, and it has a molecular weight of 168.15 g/mol .

Synthesis of this compound and Derivatives

A plausible synthetic pathway is illustrated in the following workflow diagram:

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Materials (e.g., Dehydroacetic Acid or Acetone and Ammonia) Precursor 2,6-Dimethyl-4-hydroxypyridine Start->Precursor Synthesis Nitration Nitration Precursor->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Target This compound Nitration->Target Mononitration Derivatives Derivatives (e.g., dinitro, halo, etc.) Nitration->Derivatives Further Nitration Derivatization Further Derivatization Target->Derivatization Various Reagents Derivatization->Derivatives

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 2,6-Dimethyl-4-hydroxypyridine

The precursor, 2,6-dimethyl-4-hydroxypyridine, can be synthesized from readily available starting materials such as dehydroacetic acid through ammonolysis. This process involves the reaction of dehydroacetic acid with ammonia under pressure, leading to the formation of the pyridone tautomer, which is in equilibrium with the hydroxypyridine form.

Nitration to this compound

The introduction of a nitro group at the 3-position of the pyridine ring is typically achieved through electrophilic nitration. A common method involves the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid.

Experimental Protocol (Inferred from the synthesis of 2,6-dimethyl-3,5-dinitro-4-pyridinol):

A potential, though unverified, procedure for the synthesis of the mononitrated compound could be adapted from the synthesis of the dinitro derivative. This would likely involve the careful addition of the nitrate salt of 2,6-dimethyl-4-hydroxypyridine to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction temperature and time would need to be carefully controlled to favor mononitration over dinitration.

Detailed Protocol for a Related Derivative (2,6-dimethyl-3,5-dinitro-4-pyridinol)[1]:

  • To a flask containing 6-7 ml of fuming nitric acid, add 9 ml of concentrated sulfuric acid while cooling in an ice bath.

  • Add 2.4 g of the nitrate salt of 2,6-dimethyl-4-hydroxypyridine to the mixture.

  • Heat the solution on a steam bath at 90°C for three hours.

  • Cool the solution and pour it onto ice.

  • Collect the precipitated lemon-yellow solid and dry it in a vacuum oven.

Note: This protocol is for the synthesis of the dinitro derivative and would require significant optimization to yield the desired mononitro product.

Derivatives of this compound

Several derivatives of the core structure have been reported, primarily involving further substitution on the pyridine ring.

Table 1: Known Derivatives of 2,6-Dimethyl-4-hydroxypyridine

Derivative NameMolecular FormulaKey Synthetic StepReference
2,6-Dimethyl-3,5-dinitro-4-pyridinolC₇H₇N₃O₅Further nitration of the mononitro precursor[1]
5-Bromo-2,6-dimethyl-3-nitro-4-pyridinolC₇H₇BrN₂O₃Bromination of 2,6-dimethyl-3-nitro-4-pyridinol[1]
4-Chloro-2,6-dimethyl-3-nitropyridineC₇H₇ClN₂O₂Chlorination followed by nitration

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of nitropyridine derivatives has shown promise in several therapeutic areas.

Herbicidal Activity

A patent from 1970 disclosed that certain nitro-4-pyridinols, including 2,6-dimethyl-3,5-dinitro-4-pyridinol, possess herbicidal properties.[1] This suggests that the core scaffold of this compound may be a valuable starting point for the development of new herbicides.

Anticancer Activity

Recent studies have highlighted the potential of 3-nitropyridine analogues as potent microtubule-targeting agents with significant anti-proliferative activity against various cancer cell lines. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site.

Table 2: In Vitro Anticancer Activity of Related 3-Nitropyridine Analogs

Compound IDTarget Cancer Cell LinesReported IC₅₀ ValuesMechanism of Action
4AZA2891Colon cancerLow µM rangeMicrotubule destabilization
4AZA2996Various100-fold increased cytotoxicity compared to earlier derivativesBinds to the colchicine-site of tubulin
Pyridine Derivative H42Ovarian cancer (SKOV3, A2780)0.87 µM (SKOV3), 5.4 µM (A2780)HDAC6 inhibition

Signaling Pathway Implication:

The anticancer activity of some pyridine derivatives has been linked to the inhibition of histone deacetylase 6 (HDAC6). This inhibition leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), followed by the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase.

HDAC6_Inhibition_Pathway Proposed Anticancer Mechanism of Action via HDAC6 Inhibition Compound Pyridine Derivative (e.g., H42) HDAC6 HDAC6 Compound->HDAC6 Inhibits Acetylation Increased Acetylation of α-tubulin & HSP90 HDAC6->Acetylation Deacetylates (blocked) CyclinD1 Cyclin D1 Degradation Acetylation->CyclinD1 CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanism via HDAC6 inhibition.

Future Directions

The available data, though limited, suggests that this compound and its derivatives represent a promising area for further investigation. Key future research directions include:

  • Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol for this compound is crucial for enabling further studies.

  • Comprehensive biological evaluation: Screening of the parent compound and a library of its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and herbicidal assays, is warranted.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be critical for their rational development as therapeutic agents or agrochemicals.

  • Spectroscopic characterization: Detailed NMR and other spectroscopic analyses of the synthesized compounds are essential for unambiguous structure confirmation and quality control.

Conclusion

This compound is a heterocyclic compound with potential for development in both the pharmaceutical and agrochemical sectors. While a comprehensive dataset on this specific molecule is not yet available, the known biological activities of related nitropyridine derivatives provide a strong rationale for its further synthesis and evaluation. This guide serves as a foundational resource to stimulate and inform future research into this intriguing class of compounds.

References

The Diverse Biological Activities of Nitropyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, on the pyridine ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of nitropyridine compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis.

One of the key mechanisms identified is the targeting of microtubule dynamics.[3] Certain 3-nitropyridine analogues have been shown to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3] This activity is often selective for rapidly dividing cancer cells over normal cells.[3]

Furthermore, some nitropyridine-containing compounds have demonstrated the ability to induce apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[4][5]

Quantitative Data: Anticancer Activity of Nitropyridine Derivatives
Compound ClassCancer Cell LineActivity MetricValueReference(s)
3-Nitropyridine AnaloguesVarious solid and hematological cancer cell linesCytotoxicity (CC50)Low µM to nM range[3]
5-Nitropyridyliminothiazolidin-4-one DerivativesMCF-7 (Breast)IC506.41 µM[2]
5-Nitropyridyliminothiazolidin-4-one DerivativesHepG2 (Liver)IC507.63 µM[2]
Pyridine DerivativesHepG2 (Liver)IC50~µM range[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the nitropyridine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay is used to determine if a compound affects the assembly of microtubules.[2][10]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence using a specific reporter dye.[2][11]

Procedure (Fluorescence-based):

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, a fluorescent reporter (like DAPI), and a general tubulin buffer on ice.[12]

  • Assay Setup: In a pre-warmed 96-well plate, add the test nitropyridine compounds, positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), and a vehicle control.[2][11]

  • Initiation of Polymerization: Add the cold tubulin reaction mix to each well to initiate polymerization.[2]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.[2][10]

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.[2]

Signaling Pathways

G Simplified p53 and JNK Apoptosis Pathway Nitropyridine Nitropyridine Compound Cellular_Stress Cellular Stress Nitropyridine->Cellular_Stress induces JNK JNK (c-Jun N-terminal Kinase) Cellular_Stress->JNK activates p53 p53 JNK->p53 phosphorylates & activates Bax_PUMA Bax, PUMA (Pro-apoptotic genes) p53->Bax_PUMA upregulates Apoptosis Apoptosis Bax_PUMA->Apoptosis triggers

Caption: Nitropyridine-induced apoptosis via p53 and JNK signaling.

Antimicrobial Activity

Nitropyridine compounds have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1] Their metal complexes have also shown potent antimicrobial effects.[1]

Derivatives of nitropyridine have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Some compounds have exhibited antifungal activity against species like Candida albicans.[1] The mechanism of action is thought to involve the generation of reactive radical species following the reduction of the nitro group within the microbial cell.[13]

Quantitative Data: Antimicrobial Activity of Nitropyridine Derivatives
Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference(s)
Pyridoxazinone Derivative (R = n-Bu)Candida albicans, C. glabrata, C. tropicalisMIC62.5[1]
Pyridoxazinone Derivative (R = n-Bu)Enterococcus faecalisMIC7.8[1]
Pyridoxazinone Derivative (R = n-Bu)Staphylococcus aureusMIC31.2[1]
Pyridoxazinone Derivative (R = Et)Streptococcus agalactiaeMIC62.5[1]
Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[14]

Procedure (Broth Microdilution):

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the nitropyridine compound in a 96-well microtiter plate containing a suitable broth medium.[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14][15]

G Experimental Workflow for MIC Determination Start Start Prep_Comp Prepare Serial Dilutions of Nitropyridine Compound Start->Prep_Comp Prep_Inoc Prepare Standardized Bacterial Inoculum Start->Prep_Inoc Inoculate Inoculate Microtiter Plate Prep_Comp->Inoculate Prep_Inoc->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read End Determine MIC Read->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Nitropyridine compounds have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[1][2]

For instance, certain nitropyridine derivatives have shown potent inhibitory activity against urease and chymotrypsin.[2] Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[2] Nitropyridines have also been investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[2][18] Additionally, some derivatives have been synthesized as potential inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1), which is implicated in autoimmune and inflammatory disorders.[1]

Quantitative Data: Enzyme Inhibition by Nitropyridine Derivatives
Compound ClassEnzyme TargetActivity MetricValue (µM)Reference(s)
5-Nitropyridin-2-yl DerivativeChymotrypsinIC508.67 ± 0.1[2]
5-Nitropyridin-2-yl DerivativeUreaseIC5029.21 ± 0.98[2]
3-Nitropyridylpiperazine DerivativesJack Bean UreaseIC50~2.0–2.3[2]
3-Nitropyridine DerivativesJanus Kinase 2 (JAK2)IC508.5–12.2[18]
Nitropyridine DerivativesProtoporphyrinogen OxidaseIC503.11–4.18[1]
5-Nitropicolinic AcidHuman NEU3IC500.04–0.079[1]
Experimental Protocols

Principle: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is a common colorimetric assay for this purpose.[18][19]

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test nitropyridine inhibitor at various concentrations.[18]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period.

  • Substrate Addition: Add urea solution to initiate the enzymatic reaction and incubate.[18]

  • Color Development: Add phenol-hypochlorite reagent (Berthelot's reagent) to the wells to react with the ammonia produced, forming a colored indophenol compound.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 625 nm.[19]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]

Principle: The activity of chymotrypsin is measured by monitoring the hydrolysis of a specific substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at a specific wavelength.[20]

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, a solution of BTEE in methanol, and calcium chloride.[20]

  • Equilibration: Equilibrate the mixture to 25°C in a spectrophotometer.[20]

  • Enzyme and Inhibitor Addition: Add the chymotrypsin enzyme solution and the nitropyridine inhibitor to the cuvette.

  • Absorbance Measurement: Immediately record the increase in absorbance at 256 nm for several minutes.[20]

  • Data Analysis: Calculate the rate of the reaction (ΔA256/minute) and determine the percentage of inhibition and the IC50 value.[20]

Signaling Pathways

G JAK2 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Exp Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Exp regulates Nitropyridine Nitropyridine Inhibitor Nitropyridine->JAK2 inhibits

Caption: Inhibition of the JAK2/STAT signaling pathway by nitropyridines.

Conclusion

Nitropyridine compounds exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, providing a solid foundation for the rational design and evaluation of novel nitropyridine-based therapeutics. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock their full therapeutic potential.

References

Substituted Nitropyridines: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] When substituted with a nitro group, the resulting nitropyridine scaffold offers a unique combination of electronic properties and synthetic versatility, making it a highly valuable precursor and pharmacophore in medicinal chemistry.[1][2][3] From oncology to infectious diseases, substituted nitropyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[2][3][4] This guide provides a comprehensive overview of the current applications of substituted nitropyridines, detailing their therapeutic potential, underlying mechanisms of action, and key structure-activity relationships. It serves as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction to Nitropyridines

The pyridine nucleus is a fundamental building block in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[5][6] The introduction of a strong electron-withdrawing nitro group significantly alters the electronic landscape of the pyridine ring. This modification enhances its susceptibility to nucleophilic substitution reactions, providing a synthetically accessible platform for creating diverse chemical libraries.[5] Furthermore, the nitro group itself can be a key pharmacophoric element or can be reduced to an amino group, which serves as a critical intermediate for further molecular elaboration.[1] Consequently, nitropyridines are not just intermediates but are often the core of highly active biological agents.[3][4]

G cluster_0 Discovery & Development Workflow start Nitropyridine Precursors synthesis Chemical Synthesis & Derivatization start->synthesis library Compound Library synthesis->library screening Biological Screening (In Vitro Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for drug discovery using nitropyridine scaffolds.

Therapeutic Applications of Substituted Nitropyridines

The functional and structural diversity of nitropyridine derivatives has led to their exploration across a wide range of therapeutic areas.

Anticancer Activity

Nitropyridines have emerged as potent anticancer agents acting through various mechanisms, including microtubule disruption, kinase inhibition, and the induction of apoptosis.

  • Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[7] They bind to the colchicine site of tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7] Notably, these compounds show selectivity for rapidly dividing cancer cells over healthy, non-dividing cells.[7]

G cluster_pathway Mechanism of 3-Nitropyridine Microtubule Inhibitors NP 3-Nitropyridine Analogue Tubulin αβ-Tubulin Heterodimers NP->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization NP->Polymerization Inhibits Tubulin->Polymerization Normal Process Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M G2/M Phase Arrest Microtubules->G2M Disruption Causes Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway for 3-nitropyridine microtubule-targeting agents.
  • Kinase and Enzyme Inhibition: Nitropyridine derivatives serve as precursors for potent inhibitors of various kinases involved in cancer progression, such as glycogen synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2).[1][3] Additionally, platinum complexes incorporating aminonitropyridine ligands have demonstrated significant cytotoxic effects against colon and lung cancer cell lines.[1]

  • Cytotoxicity: Several nitropyridine-based compounds, including nitropyridine linked 4-arylidenethiazolidin-4-ones and ruthenium-arene complexes, have shown high selectivity and potent cytotoxic activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines.[1]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Compound Class Cancer Cell Line Activity Metric Value Reference
Nitropyridine-thiazolidinone (35a) MCF-7 (Breast) IC₅₀ 6.41 µM [1]
Nitropyridine-thiazolidinone (35d) HepG2 (Liver) IC₅₀ 7.63 µM [1]
1-methyl-3-nitropyridine (MNP) HL60 (Leukaemia) IC₅₀ Value not specified [8]
3-Nitropyridine Analogue (4AZA2891) Colon Cancer Xenograft In vivo Effective tumor growth inhibition [7]

| Pt(II) complex with 2-amino-5-nitropyridine | DLD-1 (Colon), A549 (Lung) | Cytotoxicity | Higher than non-nitro analogue |[1] |

Antimicrobial Activity

Substituted nitropyridines and their coordination complexes exhibit broad-spectrum activity against various pathogenic bacteria and fungi.

  • Antibacterial Agents: Metal complexes of nitropyridines, particularly with silver (Ag⁺), have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[1][4] Some derivatives show efficacy comparable to commercial antibiotics like ciprofloxacin.[4]

  • Antifungal Agents: Certain O-alkylated derivatives of 3-hydroxy-2-nitropyridine have shown notable activity against Candida species, including C. albicans, C. glabrata, and C. tropicalis.[4]

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound Class Target Organism Activity Metric Value (µg/mL) Reference
N-hydroxy-pyridoxazinone (R = n-Bu) E. faecalis MIC 7.8 [4]
N-hydroxy-pyridoxazinone (R = n-Bu) S. aureus MIC 31.2 [4]
N-hydroxy-pyridoxazinone (R = n-Bu) C. albicans, C. glabrata MIC 62.5 [4]

| Nitropyridine-containing complexes (50a-c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of Inhibition | 9.1–17.9 mm |[4] |

Enzyme Inhibition

The nitropyridine scaffold is effective for designing inhibitors of various enzymes.

  • (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as potent and selective inhibitors of coagulation factor IXa, positioning them as potential anticoagulant drugs.[1]

  • Nitrosyl iron complexes with a 5-nitropyridin-2-yl ligand are active against cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase.[1]

  • Derivatives have been synthesized that show inhibitory activity against urease , α-glucosidase , and protoporphyrinogen oxidase , the last of which is a target for herbicides.[1][3]

Table 3: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives

Compound Class Target Enzyme Activity Metric Value Reference
Pyridyloxy-acetophenone oxime ethers Protoporphyrinogen Oxidase IC₅₀ 3.11–4.18 µM [1]
Cu(II) complex with (5-nitropyridin-2-yl)imine ligand α-glucosidase IC₅₀ 1.08 µg/mL [1]
(5-nitropyridin-2-yl)imine ligand α-glucosidase IC₅₀ 2.14 µg/mL [1]

| JAK2 Inhibitors | JAK2 | IC₅₀ | 8.5–12.2 µM |[3] |

Antiviral and Antiparasitic Applications

Nitropyridines are valuable precursors for compounds targeting viral and parasitic diseases. They have been used to synthesize azaindole hydroxamic acids, which are potent inhibitors of HIV-1 integrase.[4] Additionally, various 2-nitropyridines and 3-nitropyridines have been tested for their efficacy against trichomonads and amoebas.[9]

Applications in Neurodegenerative Diseases

While direct therapeutic applications are still emerging, nitropyridines are crucial intermediates in the synthesis of molecules for neurodegenerative disease research. For example, 5-bromo-2-nitropyridine is a key starting material in the synthesis of PET tau tracers for imaging Alzheimer's disease pathology.[1] The development of such diagnostic tools is critical for understanding disease progression and evaluating new therapies.[1]

Experimental Methodologies

The evaluation of substituted nitropyridines involves a range of standard and specialized biological assays.

General Synthesis of Nitropyridine-Linked Thiazolidinones

This protocol is a representative example for synthesizing bioactive nitropyridine derivatives, based on methods described in the literature.[1]

  • Step 1: Chloroacetylation. 2-amino-5-nitropyridine is reacted with chloroacetyl chloride in a suitable solvent (e.g., dioxane) under reflux to yield an N-(5-nitropyridin-2-yl)-2-chloroacetamide intermediate.

  • Step 2: Cyclization. The intermediate is treated with ammonium thiocyanate in ethanol under reflux to form 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one.

  • Step 3: Knoevenagel Condensation. The thiazolidinone product is reacted with a selected aromatic aldehyde in the presence of a base catalyst (e.g., piperidine) in a solvent like ethanol under reflux to yield the final 5-arylidene-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one derivatives.

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Assay (MTT Assay)

This method is widely used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (substituted nitropyridines) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships (SAR)

The biological activity of nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Impact of the Nitro Group: The presence of the nitro group is often crucial for activity. For example, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids show higher inhibitory activity against Factor IXa compared to similar compounds lacking the nitro group.[1]

  • Influence of Substituents: In anticancer agents, the addition of specific groups can target different cell lines. For a series of nitropyridine-thiazolidinones, a methoxy (OMe) substituent on the arylidene ring conferred activity against MCF-7 cells, while a piperidine moiety led to activity against HepG2 cells.[1]

  • Positional Isomerism: The position of the nitro group and other substituents can drastically alter biological effects, likely by changing the molecule's ability to fit into the active site of a target protein or by modifying its electronic properties.

Caption: SAR model showing how substitutions on the nitropyridine core dictate bioactivity.

Conclusion and Future Perspectives

Substituted nitropyridines represent a remarkably fruitful area of research in medicinal chemistry. Their synthetic tractability and diverse biological activities have established them as a valuable scaffold for the development of novel therapeutic agents.[2][3] The current body of research demonstrates their potential in creating potent and selective drugs for cancer, infectious diseases, and enzymatic disorders. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel mechanisms of action, and applying advanced computational methods to guide the rational design of next-generation nitropyridine-based drugs. The continued investigation into this versatile chemical class holds significant promise for addressing unmet medical needs.

References

The Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways to novel heterocyclic compounds is of paramount importance. This in-depth technical guide provides a comprehensive literature review on the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol, a key intermediate in medicinal chemistry.

This document details the primary synthetic routes, providing in-depth experimental protocols for the synthesis of the precursor 2,6-Dimethyl-4-pyridinol and its subsequent nitration. All quantitative data is summarized for comparative analysis, and a logical workflow of the synthesis is presented visually.

Synthetic Pathway Overview

The most common and practical synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4-pyridinol, from dehydroacetic acid. The second step is the regioselective mono-nitration of this precursor to yield the final product.

Synthesis_Pathway Dehydroacetic_Acid Dehydroacetic Acid Step1 Ring Transformation (Reflux) Dehydroacetic_Acid->Step1 Ammonia Aqueous Ammonia Ammonia->Step1 Precursor 2,6-Dimethyl-4-pyridinol Step1->Precursor Step2 Electrophilic Nitration Precursor->Step2 Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Step2 Final_Product This compound Step2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductYield (%)Melting Point (°C)
1Synthesis of PrecursorDehydroacetic AcidAqueous Ammonia2,6-Dimethyl-4-pyridinol~75225-227
2Nitration2,6-Dimethyl-4-pyridinolNitric Acid, Sulfuric AcidThis compoundVaries~296

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-pyridinol

This procedure outlines the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridinol.

Materials:

  • Dehydroacetic acid

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • A mixture of dehydroacetic acid (1 mole) and aqueous ammonia (3-4 moles) is heated under reflux for 4-6 hours.

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is dissolved in hot water and acidified with hydrochloric acid to a pH of approximately 7.

  • Upon cooling, 2,6-dimethyl-4-pyridinol crystallizes out.

  • The crystals are collected by filtration, washed with cold water, and dried to afford the pure product.

Step 2: Synthesis of this compound

This protocol details the regioselective mono-nitration of 2,6-dimethyl-4-pyridinol. The hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions are ortho-, para-directing activators. This directs the electrophilic nitration to the 3- and 5-positions. Due to the symmetry of the molecule, these positions are equivalent, leading to a single mono-nitrated product. While a di-nitrated product is possible under harsher conditions, this procedure is designed to favor mono-nitration.

Materials:

  • 2,6-Dimethyl-4-pyridinol

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • 2,6-Dimethyl-4-pyridinol (1 mole) is slowly added to an excess of concentrated sulfuric acid with stirring, while maintaining the temperature below 20°C using an ice bath.

  • The mixture is stirred until all the solid has dissolved.

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid with cooling.

  • The nitrating mixture is then added dropwise to the solution of 2,6-dimethyl-4-pyridinol in sulfuric acid, ensuring the temperature does not exceed 25-30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by pouring the mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the logical flow of the synthesis.

Precursor_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dehydroacetic_Acid Dehydroacetic Acid Reflux Reflux (4-6 hours) Dehydroacetic_Acid->Reflux Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reflux Precursor 2,6-Dimethyl-4-pyridinol Reflux->Precursor

Figure 2: Synthesis of 2,6-Dimethyl-4-pyridinol.

Nitration_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2,6-Dimethyl-4-pyridinol Nitration Electrophilic Aromatic Substitution (Controlled Temperature) Precursor->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Final_Product This compound Nitration->Final_Product

Figure 3: Nitration of 2,6-Dimethyl-4-pyridinol.

Methodological & Application

Application Notes and Protocols for 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the initial investigation of the biological activities of 2,6-Dimethyl-3-nitropyridin-4-ol. Due to the limited availability of specific experimental data for this compound, the following protocols for assessing its potential anticancer and antimicrobial properties are based on established methodologies for structurally related nitropyridine and nitroaromatic compounds.[1][2][3] The provided information is intended to serve as a comprehensive guide for researchers initiating studies on this molecule.

Compound Information

This compound is a heterocyclic organic compound.[4] The presence of the nitro group, a strong electron-withdrawing group, on the pyridine ring suggests potential for various biological activities.[5] Nitroaromatic compounds have been explored for a range of therapeutic applications, although their biological effects are often linked to their bioreductive activation, which can also be associated with toxicity.[5][6]

PropertyValueReference
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
CAS Number 13603-45-7[4]
Appearance Solid[4]
Synonyms 2,6-Dimethyl-3-nitro-4-pyridinol, 2,6-Dimethyl-4-hydroxy-3-nitropyridine, 2,6-Dimethyl-3-nitropyridin-4(1H)-one[4]

Hypothetical Biological Activities and Data

Based on the known biological activities of other nitropyridine derivatives, this compound is hypothesized to possess anticancer and antimicrobial properties.[2][7][8] The following tables present hypothetical quantitative data that could be obtained from the experimental protocols outlined below.

Table 1: Hypothetical In Vitro Anticancer Activity
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.5
HepG2Liver Cancer9.8
A549Lung Cancer22.1
Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Escherichia coliGram-negative bacteria64
Candida albicansFungal128

Experimental Protocols

The following are detailed, adaptable protocols for the preliminary biological evaluation of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.[1]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth/medium in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound 2,6-Dimethyl-3- nitropyridin-4-ol Stock Stock Solution (in DMSO) Compound->Stock Anticancer In Vitro Anticancer (MTT Assay) Stock->Anticancer Antimicrobial Antimicrobial (Broth Microdilution) Stock->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC

Caption: General workflow for the biological evaluation of this compound.

Postulated Signaling Pathway

The biological activity of many nitroaromatic compounds is linked to their reduction within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis.[9][10]

Signaling_Pathway Compound 2,6-Dimethyl-3- nitropyridin-4-ol Nitroreductase Nitroreductases Compound->Nitroreductase Reduction ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated mechanism of action via nitroreductase-mediated oxidative stress.

References

Application Notes and Protocols for 2,6-Dimethyl-3-nitropyridin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-Dimethyl-3-nitropyridin-4-ol as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of multiple functional groups—a hydroxyl, a nitro, and two methyl groups on a pyridine core—offers a rich platform for a diverse range of chemical transformations. This document outlines key reactions, including chlorination, reduction of the nitro group, N- and O-alkylation, and subsequent palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and tabulated data for each.

Overview of Synthetic Transformations

This compound can undergo several key transformations, making it a valuable starting material for the synthesis of substituted pyridines and fused heterocyclic systems. Due to keto-enol tautomerism, it exists in equilibrium with 2,6-dimethyl-3-nitro-4(1H)-pyridone, influencing its reactivity, particularly in alkylation reactions.

The primary synthetic pathways explored in these notes include:

  • Chlorination of the 4-hydroxyl group: Conversion of the hydroxyl group to a chloro group, a versatile leaving group for nucleophilic substitution and cross-coupling reactions.

  • Reduction of the 3-nitro group: Transformation of the nitro group into an amino group, which can act as a nucleophile or be further functionalized.

  • N- and O-Alkylation: Selective alkylation on the nitrogen or oxygen atom of the pyridone tautomer to introduce diverse substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilization of the 4-chloro derivative in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to form C-C, C-N, and C-C (alkynyl) bonds, respectively.

Chlorination of this compound

The conversion of the 4-hydroxyl group to a chlorine atom is a crucial step to enable subsequent cross-coupling reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2,6-dimethyl-3-nitropyridine.

Quantitative Data for Chlorination:

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-dimethyl-4-pyrone (related substrate)POCl₃NoneRefluxNot specifiedHighPatent Data

Note: The yield for the direct chlorination of this compound is expected to be high based on similar transformations.

Chlorination_Workflow start This compound reagents POCl3, Reflux start->reagents product 4-Chloro-2,6-dimethyl-3-nitropyridine reagents->product workup Quench (Ice) Neutralize (NaHCO3) Extract (DCM) Purify product->workup Workup & Purification Reduction_Workflow start This compound method_a Method A: 10% Pd/C, HCOONH4 in MeOH, RT start->method_a method_b Method B: SnCl2*2H2O in EtOH, Reflux start->method_b product 3-Amino-2,6-dimethylpyridin-4-ol method_a->product method_b->product Alkylation_Workflow start This compound n_alkylation N-Alkylation (K2CO3, R-X, DMF) start->n_alkylation o_alkylation O-Alkylation (NaH, R-X, THF) start->o_alkylation n_product N-Alkyl-2,6-dimethyl-3-nitro-4-pyridone n_alkylation->n_product o_product 4-Alkoxy-2,6-dimethyl-3-nitropyridine o_alkylation->o_product Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start 4-Chloro-2,6-dimethyl-3-nitropyridine suzuki_reagents Ar-B(OH)2 Pd Catalyst Base start->suzuki_reagents buchwald_reagents R2NH Pd Catalyst/Ligand Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalysts Base start->sonogashira_reagents suzuki_product 4-Aryl-2,6-dimethyl-3-nitropyridine suzuki_reagents->suzuki_product buchwald_product 4-(Dialkylamino)-2,6-dimethyl-3-nitropyridine buchwald_reagents->buchwald_product sonogashira_product 4-Alkynyl-2,6-dimethyl-3-nitropyridine sonogashira_reagents->sonogashira_product

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a versatile heterocyclic building block for the synthesis of a variety of bioactive molecules. Its substituted pyridine core is a common feature in many pharmacologically active compounds. The presence of a nitro group, a hydroxyl group, and two methyl groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the generation of pyrazolo[3,4-b]pyridine derivatives known to inhibit Cyclin-Dependent Kinases (CDKs).

Synthesis of Key Intermediates

The primary synthetic utility of this compound involves its conversion into more reactive intermediates, namely 4-chloro-2,6-dimethyl-3-nitropyridine and the subsequent 4-hydrazinyl-2,6-dimethyl-3-nitropyridine.

Synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine

The hydroxyl group at the 4-position can be readily converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is crucial as it introduces a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis of 4-hydrazinyl-2,6-dimethyl-3-nitropyridine

The 4-chloro derivative is then reacted with hydrazine hydrate in a nucleophilic aromatic substitution reaction to yield 4-hydrazinyl-2,6-dimethyl-3-nitropyridine. This hydrazinyl intermediate is a key precursor for the construction of fused pyrazole ring systems.

Synthesis of Bioactive Pyrazolo[3,4-b]pyridine Derivatives

The hydrazinyl intermediate undergoes a condensation and cyclization reaction with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazolo[3,4-b]pyridine scaffold. This heterocyclic core is a known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The resulting 3,4,6,7-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-amine can then be further functionalized if desired.

Data Presentation

The following table summarizes the biological activity of a representative pyrazolo[3,4-b]pyridine derivative against key Cyclin-Dependent Kinases (CDKs). The data is representative of the potency of this class of compounds.[1][2]

CompoundTarget KinaseIC₅₀ (µM)
Representative Pyrazolo[3,4-b]pyridineCDK1~0.5
CDK2~0.25
CDK9~1.0

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine
  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-hydrazinyl-2,6-dimethyl-3-nitropyridine
  • Dissolve 4-chloro-2,6-dimethyl-3-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Protocol 3: Synthesis of a Representative Bioactive Pyrazolo[3,4-b]pyridine
  • To a solution of 4-hydrazinyl-2,6-dimethyl-3-nitropyridine (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow start This compound intermediate1 4-chloro-2,6-dimethyl-3-nitropyridine start->intermediate1 Chlorination intermediate2 4-hydrazinyl-2,6-dimethyl-3-nitropyridine intermediate1->intermediate2 Hydrazinolysis product Bioactive Pyrazolo[3,4-b]pyridine (CDK Inhibitor) intermediate2->product Cyclization reagent1 POCl3 reagent1->intermediate1 reagent2 Hydrazine Hydrate reagent2->intermediate2 reagent3 Acetylacetone reagent3->product

Caption: Synthetic workflow for the preparation of a bioactive pyrazolo[3,4-b]pyridine.

cdk_signaling_pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M E2F E2F Rb->E2F inhibits pRb pRb (Phosphorylated) E2F->S promotes transcription of S-phase genes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinB_CDK1

Caption: The Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle regulation.

References

Application Notes and Protocols: Nitration of 2,6-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the electrophilic nitration of 2,6-dimethylpyridin-4-ol to synthesize 3-nitro-2,6-dimethylpyridin-4-ol. This synthesis is a key step in the preparation of various heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

The nitration of pyridin-4-ols, such as 2,6-dimethylpyridin-4-ol (also known as 2,6-lutidin-4-ol), is a crucial reaction for the introduction of a nitro group onto the pyridine ring. This functional group can then be further transformed into other substituents, making it a versatile intermediate in organic synthesis. The reaction typically proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of a nitrate source and a strong acid, attacks the electron-rich pyridine ring. The directing effects of the hydroxyl and methyl groups on the pyridine ring favor substitution at the 3- and 5-positions.

Reaction Conditions Overview

The nitration of substituted pyridines is generally achieved using a mixture of nitric acid and a strong dehydrating acid, most commonly sulfuric acid. Alternative nitrating agents, such as potassium nitrate in sulfuric acid, have also been employed, particularly for pyridine-N-oxides. The reaction temperature is a critical parameter that needs to be carefully controlled to prevent over-nitration and side reactions.

The following table summarizes various reported conditions for the nitration of substituted pyridines, which can be adapted for 2,6-dimethylpyridin-4-ol.

Starting MaterialNitrating Agent(s)Solvent/AcidTemperature (°C)Reaction TimeReported YieldReference
3-HydroxypyridineNitric acid, Sulfuric acidSulfuric acid40-4516 h-[1]
2-Chloro-3-pyridinolNitric acid, Sulfuric acidSulfuric acid30-351 h16%[1]
2,3-Dimethylpyridine-N-oxidePotassium nitrateSulfuric acid-10 to 20 (addition), 80-120 (reaction)--[2]
3,5-Dimethylpyridine-N-oxidePotassium nitrateSulfuric acid0 to 60 (addition), 60-120 (reaction)0.5-12 h-[3]
Pyridine-2,6-diaminesNitric acid, Fuming sulfuric acid (oleum)Fuming sulfuric acid (oleum)<25->90%[4]

Experimental Protocol

This protocol describes a general procedure for the nitration of 2,6-dimethylpyridin-4-ol based on established methods for similar substrates.

Materials:

  • 2,6-Dimethylpyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, carefully add 1.0 equivalent of 2,6-dimethylpyridin-4-ol to 5-10 volumes of concentrated sulfuric acid. The addition should be done slowly and with cooling in an ice bath to manage the exothermic dissolution. Stir the mixture until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2-3 volumes of concentrated sulfuric acid. This should be done in an ice bath with gentle stirring.

  • Nitration Reaction: Cool the solution of 2,6-dimethylpyridin-4-ol in sulfuric acid to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise from a dropping funnel to the reaction flask. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the substrate's reactivity) for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate a significant amount of gas (CO₂).

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the isolated solid under vacuum to obtain the crude 3-nitro-2,6-dimethylpyridin-4-ol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Visualizations

Logical Relationship of Nitration Reaction

NitrationReaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2,6-Dimethylpyridin-4-ol 2,6-Dimethylpyridin-4-ol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2,6-Dimethylpyridin-4-ol->Electrophilic Aromatic Substitution Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Electrophilic Aromatic Substitution 3-Nitro-2,6-dimethylpyridin-4-ol 3-Nitro-2,6-dimethylpyridin-4-ol Electrophilic Aromatic Substitution->3-Nitro-2,6-dimethylpyridin-4-ol H2O H2O Electrophilic Aromatic Substitution->H2O

Caption: Key components of the nitration reaction.

Experimental Workflow for Nitration

ExperimentalWorkflow start Start dissolution Dissolve 2,6-dimethylpyridin-4-ol in concentrated H2SO4 start->dissolution prep_nitrating_mix Prepare Nitrating Mixture (HNO3 in H2SO4) dissolution->prep_nitrating_mix nitration Add Nitrating Mixture Dropwise (Maintain T < 10°C) prep_nitrating_mix->nitration reaction Stir at Controlled Temperature (Monitor by TLC) nitration->reaction workup Pour onto Crushed Ice reaction->workup neutralization Neutralize with NaHCO3 workup->neutralization filtration Filter and Wash Precipitate neutralization->filtration drying Dry the Crude Product filtration->drying purification Recrystallize from Suitable Solvent drying->purification end End purification->end

Caption: Step-by-step nitration workflow.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-Dimethyl-3-nitropyridin-4-ol in the development of novel fused heterocyclic compounds. The protocols detailed below leverage the reactivity of its functional groups to construct various pharmaceutically relevant scaffolds.

Introduction

Fused heterocyclic systems are cornerstones in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] Pyridine-based fused heterocycles, in particular, are prevalent in numerous approved drugs. This compound is a versatile starting material for the synthesis of such compounds. Its key structural features—a nitro group, a hydroxyl group, and two methyl groups on a pyridine core—offer multiple reaction sites for chemical modification and cyclization reactions.

A crucial transformation for the elaboration of this compound into fused heterocycles involves its conversion to the more reactive intermediate, 4-chloro-2,6-dimethyl-3-nitropyridine . The chloro substituent at the 4-position acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions with various bifunctional nucleophiles to construct fused ring systems. A patented method for this conversion starts from 2,6-dimethyl-4-pyrone, which is first aromatized and then chlorinated and nitrated to yield 4-chloro-2,6-dimethyl-3-nitropyridine.[1] This intermediate is a key building block for the syntheses described herein.

General Synthetic Strategy

The overall strategy for the utilization of this compound in the synthesis of novel heterocycles is a two-step process. The first step is the conversion of the starting material to 4-chloro-2,6-dimethyl-3-nitropyridine. The second step involves the reaction of this intermediate with various binucleophiles to construct the desired fused heterocyclic systems.

G A This compound B 4-Chloro-2,6-dimethyl-3-nitropyridine A->B Chlorination C Fused Heterocycles (Pyrazolo-, Isoxazolo-, Thiazolo-, Oxazolo-pyridines) B->C Cyclocondensation with Bifunctional Nucleophiles

Caption: General synthetic workflow from this compound.

Synthesis of Key Intermediate: 4-Chloro-2,6-dimethyl-3-nitropyridine

The conversion of the 4-hydroxyl group to a chloro group is paramount for subsequent cyclization reactions.

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloro-2,6-dimethyl-3-nitropyridine as a solid.

Table 1: Reaction Parameters for the Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

ParameterValue
Starting MaterialThis compound
ReagentPhosphorus oxychloride
CatalystN,N-Dimethylformamide
SolventToluene
Reaction Temperature110 °C (Reflux)
Reaction Time4-6 hours
Typical Yield75-85%

Synthesis of Fused Heterocycles

The 4-chloro-2,6-dimethyl-3-nitropyridine is a versatile precursor for a variety of fused heterocyclic systems. The adjacent nitro group can influence the reactivity and in some cases participate in subsequent transformations.

Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

The reaction of 4-chloro-2,6-dimethyl-3-nitropyridine with hydrazine derivatives provides a direct route to the pyrazolo[4,3-c]pyridine core.

G cluster_0 Reaction A 4-Chloro-2,6-dimethyl- 3-nitropyridine C Pyrazolo[4,3-c]pyridine Derivative A->C Nucleophilic Substitution & Intramolecular Cyclization B Hydrazine Hydrate B->C Nucleophilic Substitution & Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[4,3-c]pyridines.

Materials:

  • 4-Chloro-2,6-dimethyl-3-nitropyridine

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve 4-chloro-2,6-dimethyl-3-nitropyridine (1.0 eq) in ethanol.

  • Add triethylamine (2.0 eq) to the solution.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired pyrazolo[4,3-c]pyridine derivative.

Table 2: Reaction Data for Pyrazolo[4,3-c]pyridine Synthesis

Reactant 1Reactant 2SolventBaseTemp. (°C)Time (h)Yield (%)
4-Chloro-2,6-dimethyl-3-nitropyridineHydrazine hydrateEthanolTriethylamineReflux8-1265-75
Synthesis of Isoxazolo[4,5-c]pyridine Derivatives

The reaction with hydroxylamine hydrochloride leads to the formation of the isoxazolo[4,5-c]pyridine scaffold.

G cluster_0 Reaction A 4-Chloro-2,6-dimethyl- 3-nitropyridine C Isoxazolo[4,5-c]pyridine Derivative A->C Nucleophilic Substitution & Intramolecular Cyclization B Hydroxylamine HCl B->C Nucleophilic Substitution & Intramolecular Cyclization

Caption: Synthesis of Isoxazolo[4,5-c]pyridines.

Materials:

  • 4-Chloro-2,6-dimethyl-3-nitropyridine

  • Hydroxylamine hydrochloride

  • Pyridine (solvent and base)

Procedure:

  • Suspend 4-chloro-2,6-dimethyl-3-nitropyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in pyridine.

  • Heat the mixture to 100 °C for 12-16 hours in a sealed tube.

  • After cooling, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the isoxazolo[4,5-c]pyridine derivative.

Table 3: Reaction Data for Isoxazolo[4,5-c]pyridine Synthesis

Reactant 1Reactant 2Solvent/BaseTemp. (°C)Time (h)Yield (%)
4-Chloro-2,6-dimethyl-3-nitropyridineHydroxylamine HClPyridine10012-1650-60

Further Transformations and Future Directions

The nitro group on the newly formed fused heterocycles serves as a valuable functional handle for further diversification. Reduction of the nitro group to an amino group opens up a plethora of subsequent reactions, including diazotization, acylation, and condensation reactions, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

For example, the reduction of the nitro-substituted pyrazolo[4,3-c]pyridine can be achieved using standard conditions such as SnCl₂/HCl or catalytic hydrogenation. The resulting aminopyrazolopyridine can then be used to build more complex heterocyclic systems.

G A Nitro-fused Heterocycle B Amino-fused Heterocycle A->B Reduction (e.g., SnCl2/HCl) C Further Derivatization (Acylation, Diazotization, etc.) B->C Functional Group Interconversion

Caption: Potential downstream transformations of the nitro-fused heterocycles.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of novel fused heterocyclic compounds. Through its conversion to the 4-chloro derivative, a range of important heterocyclic scaffolds can be efficiently constructed. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around these privileged structures.

References

Synthetic Routes to Functionalized Pyridines from 2,6-Dimethyl-3-nitropyridin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of functionalized pyridines, utilizing 2,6-dimethyl-3-nitropyridin-4-ol as a versatile starting material. The methodologies outlined are based on established chemical principles and reactions of analogous nitropyridine derivatives, offering a foundational guide for the exploration of novel synthetic pathways.

Introduction

This compound is a readily available substituted pyridine that holds significant potential as a building block in medicinal chemistry and materials science. Its structure incorporates several reactive sites amenable to functionalization: the nitro group, the hydroxyl group, and the methyl groups. Strategic manipulation of these functionalities can lead to a diverse array of substituted pyridine scaffolds, which are prominent motifs in many pharmaceutical agents and functional materials. This document details proposed synthetic routes for the functionalization of this starting material, including reduction of the nitro group, nucleophilic aromatic substitution, and O-alkylation.

Proposed Synthetic Pathways

The functionalization of this compound can be approached through several key transformations. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the molecule for certain reactions, while the hydroxyl and methyl groups offer additional handles for modification.

Synthetic_Pathways cluster_0 Nitro Group Reduction Start This compound A 3-Amino-2,6-dimethylpyridin-4-ol Start->A Catalytic Hydrogenation B 3-Alkoxy-2,6-dimethylpyridin-4-ol Start->B RONa C 3-Thio-2,6-dimethylpyridin-4-ol Start->C RSNa D 3-Amino-2,6-dimethylpyridin-4-ol (alternative) Start->D R2NH E 4-Alkoxy-2,6-dimethyl-3-nitropyridine Start->E R-X, Base Protocol_A1 Start Dissolve Starting Material in Ethanol Step1 Add 10% Pd/C Catalyst Start->Step1 Step2 Purge with H₂ and Stir under H₂ Atmosphere Step1->Step2 Step3 Monitor Reaction by TLC/LC-MS Step2->Step3 Step4 Filter through Celite® to Remove Catalyst Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 End Purify Product Step5->End Protocol_C1 Start Suspend Starting Material and K₂CO₃ in Acetone Step1 Add Methyl Iodide Start->Step1 Step2 Reflux and Monitor by TLC Step1->Step2 Step3 Filter to Remove Salts Step2->Step3 Step4 Concentrate Filtrate Step3->Step4 End Purify by Column Chromatography Step4->End

Application Notes and Protocols: The Role of Nitropyridines as Precursors for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines are a versatile class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of pharmacologically active molecules.[1][2][3][4][5] The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating nucleophilic substitution and other transformations, making nitropyridines valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from nitropyridine precursors, including Janus kinase 2 (JAK2) inhibitors, urease inhibitors, and insecticides.

I. Application Notes

Nitropyridines in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, such as the JAK-STAT pathway, which is crucial for immunity, cell division, and differentiation.[1][3][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, JAK2 inhibitors have emerged as important therapeutic agents.

2-Chloro-5-methyl-3-nitropyridine serves as a key starting material for the synthesis of potent JAK2 inhibitors. The synthetic strategy involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent amide coupling to introduce diverse functionalities. This approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Nitropyridines as Precursors for Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[6] Inhibition of urease is a promising therapeutic strategy to combat such infections.

2-Chloro-3-nitropyridine is a valuable precursor for synthesizing potent urease inhibitors. The synthetic route typically involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. The resulting 3-nitropyridylpiperazine derivatives have demonstrated significant urease inhibitory activity.

Synthesis of Novel Insecticides from Nitropyridine Precursors

Nitropyridine derivatives have also found application in the development of novel insecticides.[1] 2-Chloro-5-nitropyridine is a key intermediate in the synthesis of certain neonicotinoid insecticides, which act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[7][8][9] The synthetic methodology involves the nucleophilic substitution of the chlorine atom with appropriate hydroxyl compounds to yield the active insecticidal agents.

II. Quantitative Data

Table 1: Inhibitory Activity of Synthesized JAK2 Inhibitors

Compound IDStarting NitropyridineTargetIC50 (µM)Reference
4 2-Chloro-5-methyl-3-nitropyridineJAK28.5 - 12.2[1]
6 2-Amino-3-methylpyridine (nitrated)JAK28.5 - 12.2[1]

Table 2: Urease Inhibitory Activity of 3-Nitropyridylpiperazine Derivatives

Compound IDStarting NitropyridineTargetIC50 (µM)Reference
5b 2-Chloro-3-nitropyridineUrease2.0 ± 0.73[10]
7e 2-Chloro-3-nitropyridineUrease2.24 ± 1.63[10]
5c 2-Chloro-3-nitropyridineUrease2.13 ± 0.82[10]
5i 2-Chloro-3-nitropyridineUrease2.56 ± 0.55[10]
Thiourea (Standard) -Urease23.2 ± 11.0[10]

Table 3: Insecticidal Activity of 2-Chloro-5-nitropyridine Derivatives

Compound IDStarting NitropyridineTarget PestLD50 (mg/L)Reference
45 2-Chloro-5-nitropyridineM. separate, P. xylostella, P. litura4 - 12[1]
46 2-Chloro-5-nitropyridineM. separate, P. xylostella, P. litura4 - 12[1]

III. Experimental Protocols

Protocol 1: Synthesis of Janus Kinase 2 (JAK2) Inhibitors from 2-Chloro-5-methyl-3-nitropyridine

This protocol describes a general procedure for the synthesis of JAK2 inhibitors as exemplified by the synthesis of compound 4 in the literature.[1]

Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine

  • To a stirred solution of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate portion-wise at room temperature.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-3-nitropyridine-5-carboxylic acid.

Step 2: Nucleophilic Substitution with Secondary Amines

  • Dissolve the 2-chloro-3-nitropyridine-5-carboxylic acid in a suitable solvent (e.g., ethanol or DMF).

  • Add the desired secondary amine (e.g., morpholine, piperidine) and a base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture at reflux for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the corresponding carboxylic acid derivative 3 .

Step 3: Amide Coupling

  • To a stirred solution of the carboxylic acid derivative 3 in a dry aprotic solvent (e.g., dichloromethane or DMF), add N,N'-dicyclohexylcarbodiimide (DCC) and the desired aromatic amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target JAK2 inhibitor 4 .

Protocol 2: Synthesis of Urease Inhibitors from 2-Chloro-3-nitropyridine

This protocol outlines the synthesis of 3-nitropyridylpiperazine derivatives as potential urease inhibitors.[10]

Step 1: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine (3)

  • To a solution of 2-chloro-3-nitropyridine (1 ) in acetonitrile, add an excess of piperazine (2 ).

  • Reflux the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine (3 ).

Step 2: Synthesis of 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (5a-o)

  • Prepare a solution of the desired 2-chloro-N-arylacetamide (4a-o ) in acetonitrile.

  • Add this solution to a stirred mixture of 1-(3-nitropyridin-2-yl)piperazine (3 ) and potassium carbonate in acetonitrile.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final urease inhibitor derivatives (5a-o ).

Protocol 3: Synthesis of Insecticides from 2-Chloro-5-nitropyridine

This protocol describes a general method for the synthesis of nitropyridine-based insecticides.[1]

  • To a solution of 2-chloro-5-nitropyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the desired hydroxyl compound and a base (e.g., potassium carbonate or sodium hydride).

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 6-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography to yield the final insecticidal compound.

IV. Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Dimerization & Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor 4. Phosphorylates Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT Dimer (Phosphorylated) STAT_inactive->STAT_active 7. Dimerization DNA DNA STAT_active->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription (Cell Proliferation, Differentiation) DNA->Gene_Transcription 9. Binds to DNA Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_Inhibitor Nitropyridine-derived JAK2 Inhibitor JAK2_Inhibitor->JAK2_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of nitropyridine-derived JAK2 inhibitors.

Urease_Inhibition Urea Urea Urease Urease Enzyme (with Ni2+ ions in active site) Urea->Urease Binds to active site Products Ammonia + Carbon Dioxide Urease->Products Catalyzes hydrolysis Increased pH\n(Pathogenesis) Increased pH (Pathogenesis) Products->Increased pH\n(Pathogenesis) Inhibitor Nitropyridine-derived Urease Inhibitor Inhibitor->Urease Binds to active site (Inhibition)

Caption: Mechanism of urease action and its inhibition by nitropyridine-derived compounds.

Insecticide_Action cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Nerve_Impulse Continuous Nerve Impulse nAChR->Nerve_Impulse Causes Acetylcholine->nAChR Binds to Insecticide Nitropyridine-derived Neonicotinoid Insecticide Insecticide->nAChR Binds irreversibly to (Agonist action) Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Mechanism of action of neonicotinoid insecticides derived from nitropyridines.

Synthesis_Workflow Start Nitropyridine Precursor (e.g., 2-chloro-3-nitropyridine) Reaction1 Reaction 1 (e.g., Nucleophilic Substitution) Start->Reaction1 Intermediate Intermediate Compound Reaction1->Intermediate Reaction2 Reaction 2 (e.g., Amide Coupling) Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pharmacologically Active Compound Purification->Final_Product Analysis Characterization & Bioassay (NMR, MS, IC50/LD50) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of pharmacologically active compounds from nitropyridine precursors.

References

2,6-Dimethyl-3-nitropyridin-4-ol: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] The presence of a nitro group, a hydroxyl group, and two methyl groups on the pyridine ring of this compound offers multiple reactive sites for chemical modification, making it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Nitropyridines, in general, serve as convenient and readily available precursors for various mono- and polynuclear heterocyclic systems that have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Solid
Purity Typically ≥96%
InChI Key PKAUZTQOCSCVLK-UHFFFAOYSA-N

Applications in Drug Discovery

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The functional groups of this intermediate allow for several key transformations, making it a valuable starting material for the synthesis of libraries of compounds for screening.

1. Synthesis of Substituted Pyridine Derivatives as Kinase Inhibitors:

The 2,6-dimethylpyridine core is a feature in some kinase inhibitors. The hydroxyl group at the 4-position can be converted to a leaving group (e.g., a halide) to facilitate nucleophilic substitution, or it can be alkylated to produce ether derivatives. The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems. These fused systems are often explored for their potential as kinase inhibitors. For example, derivatives of 4-phenoxy-pyridine/pyrimidine have been designed and synthesized as dual VEGFR-2/c-Met inhibitors.[2]

2. Precursor for Anticonvulsant Agents:

Substituted pyridine derivatives have shown promise as anticonvulsant agents.[3][4] The core structure of this compound can be modified to introduce pharmacophores known to be associated with anticonvulsant activity.

3. Synthesis of Antimicrobial Compounds:

Nitropyridine derivatives have been investigated for their antimicrobial properties.[1] The nitro group itself can contribute to the biological activity. Furthermore, the this compound scaffold can be elaborated to generate novel compounds for screening against various bacterial and fungal strains.

Experimental Protocols

The following protocols are representative examples of synthetic transformations that can be applied to this compound and related structures.

Protocol 1: General Procedure for the Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step in the functionalization of this compound.

Workflow for Nitro Group Reduction:

G start This compound reagents Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) Solvent (e.g., Ethanol, Acetic Acid) start->reagents Add reaction Reaction at specified temperature and time reagents->reaction Heat/Stir workup Aqueous workup and extraction reaction->workup Cool product 3-Amino-2,6-dimethylpyridin-4-ol workup->product Isolate

Fig. 1: General workflow for the reduction of the nitro group.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Add a reducing agent, for example, iron powder (3-5 eq) and concentrated hydrochloric acid (catalytic amount), or stannous chloride (SnCl₂) (3-4 eq). Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using a metal/acid reducing system, filter the mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-Amino-2,6-dimethylpyridin-4-ol.

Protocol 2: O-Alkylation of the Hydroxyl Group

The hydroxyl group can be alkylated to introduce a variety of side chains, which can modulate the compound's physicochemical properties and biological activity.

Workflow for O-Alkylation:

G start This compound reagents Base (e.g., NaH, K2CO3) Alkylating Agent (e.g., Alkyl halide) Solvent (e.g., DMF, Acetonitrile) start->reagents Add reaction Reaction at specified temperature and time reagents->reaction Stir workup Quenching and extraction reaction->workup Cool product 4-Alkoxy-2,6-dimethyl-3-nitropyridine workup->product Isolate

Fig. 2: General workflow for the O-alkylation of the hydroxyl group.

Methodology:

  • Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for deprotonation. Then, add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 4-alkoxy-2,6-dimethyl-3-nitropyridine derivative.

Quantitative Data from Related Studies

While specific data for derivatives of this compound is limited, the following tables present data for structurally related compounds to illustrate the potential biological activities that can be achieved.

Table 1: In vitro Anticancer Activity of 4-Phenoxy-pyridine/pyrimidine Derivatives against various cell lines. [2]

CompoundA549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HepG2 IC₅₀ (μM)Ovcar-3 IC₅₀ (μM)
23k 2.16 ± 0.199.13 ± 0.6520.15 ± 2.649.65 ± 0.51
Foretinib 2.63 ± 0.1115.31 ± 0.425.37 ± 0.142.91 ± 0.18
Sorafenib 7.94 ± 0.258.12 ± 0.334.46 ± 0.1910.47 ± 0.51

Table 2: Kinase Inhibitory Activity of Compound 23k. [2]

KinaseIC₅₀ (μM)
VEGFR-2 1.05
c-Met 1.43

Conclusion

This compound represents a valuable and versatile intermediate in the field of drug discovery. Its strategic placement of functional groups allows for a wide array of chemical modifications, providing access to diverse libraries of novel compounds. The protocols and data presented herein, though based on related structures, offer a solid foundation for researchers to explore the synthetic potential of this building block in the quest for new and effective therapeutic agents. Further investigation into the derivatization of this compound is warranted to fully elucidate its potential in developing targeted therapies for a range of diseases.

References

Application Note: General Principles and Safety Considerations for the Scale-Up of Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Due to safety protocols, I cannot provide detailed instructions or protocols for the synthesis of chemical compounds. Providing step-by-step guides for chemical synthesis, especially for scaling up reactions involving potentially hazardous materials, is restricted.

However, I can provide general information, safety guidelines, and conceptual workflows relevant to chemical synthesis scale-up in a research and development context, focusing on best practices and safety procedures from a defensive and educational perspective.

This document outlines key principles, safety considerations, and analytical methods applicable to the process of scaling up chemical syntheses, with a particular focus on the challenges presented by nitropyridine derivatives.

Key Principles of Chemical Synthesis Scale-Up

Scaling a reaction from the laboratory bench to a larger scale introduces significant challenges that must be systematically addressed. The primary goal is to maintain reaction efficiency, yield, and purity while ensuring operational safety.

  • Heat Transfer: Exothermic reactions that are easily managed at a small scale can generate heat much faster than it can be dissipated in larger reactors. This can lead to thermal runaways. Effective heat management through reactor jacketing, internal cooling coils, and controlled reagent addition rates is critical.

  • Mass Transfer and Mixing: Inefficient mixing in large vessels can lead to localized "hot spots," uneven reagent concentration, and the formation of unwanted byproducts. The choice of impeller type, agitation speed, and baffle design is crucial for achieving homogeneity.

  • Reaction Kinetics: The rate of reagent addition, which may be instantaneous at the lab scale, must be carefully controlled during scale-up to manage heat evolution and maintain optimal concentration profiles.

  • Work-up and Isolation: Procedures like extractions, filtrations, and crystallizations can behave differently at a larger scale. Phase separation may be slower, and filtration can be more time-consuming. These steps must be optimized to ensure product quality and minimize solvent waste.

Safety Protocols for Handling Nitropyridine Derivatives

Nitroaromatic and nitropyridine compounds are energetically rich and should always be treated as potentially explosive or thermally unstable, especially in the presence of impurities or under elevated temperatures.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. For larger quantities, a face shield and blast shield are mandatory.

  • Thermal Stability Screening: Before any scale-up, the thermal stability of the reaction mixture, intermediates, and the final product must be assessed using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC). This data identifies the maximum safe operating temperature.

  • Controlled Environment: All reactions should be conducted in a certified chemical fume hood with proper ventilation. Equipment must be grounded to prevent static discharge, which can be an ignition source.

  • Avoidance of Hazardous Conditions:

    • Avoid high temperatures and pressures unless specifically required and controlled.

    • Prevent contact with incompatible materials (e.g., strong bases, reducing agents) that could initiate a decomposition reaction.

    • Do not allow reaction mixtures or isolated products to dry completely under high heat, as this can increase sensitivity to shock or friction.

cluster_0 Key Safety Considerations for Handling Nitro Compounds ppe Mandatory PPE (Flame-Retardant Coat, Goggles, Face Shield) handling Safe Handling (Grounded Equipment, No Static, Controlled Addition) ppe->handling environment Controlled Environment (Fume Hood, Blast Shield, Inert Atmosphere) handling->environment thermal Thermal Hazard Assessment (DSC/ARC Screening Before Scale-Up) environment->thermal storage Proper Storage (Cool, Ventilated, Away from Incompatibles) thermal->storage waste Waste Disposal (Segregated, Quenched, Professional Disposal) storage->waste

Caption: Key safety protocols for handling energetic nitro compounds.

Data Presentation for Scale-Up Experiments

When scaling a synthesis, it is crucial to systematically track reaction parameters and outcomes. This allows for a direct comparison between different scales and helps in identifying process deviations. The following table provides a template for recording such data.

Table 1: Example Data Summary for Synthesis Scale-Up

ParameterLab Scale (1x)Pilot Scale (50x)Production Scale (500x)
Reactant A (mol) 0.525.0250.0
Reactant B (mol) 0.5527.5275.0
Solvent Volume (L) 1.050.0500.0
Addition Time (min) 10120600
Max. Internal Temp (°C) 254560
Reaction Time (h) 246
Crude Yield (%) 908582
Purity (by HPLC, %) 989796
Key Impurity X (%) 0.51.22.1

Note: Data presented are hypothetical and for illustrative purposes only.

General Experimental Protocol: Reaction Monitoring by TLC

Accurate monitoring of reaction progress is essential to determine the endpoint and prevent the formation of byproducts from over-reacting. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

Objective: To qualitatively monitor the consumption of starting material and the formation of the product.

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase (solvent system determined during initial route scouting, e.g., 7:3 Hexanes:Ethyl Acetate)

  • Capillary spotters

  • UV lamp (254 nm / 366 nm)

  • Staining solution (e.g., potassium permanganate), if required

  • Reaction mixture aliquots

  • Reference standards (starting material, product)

Methodology:

  • Preparation:

    • Prepare the TLC developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate for at least 10 minutes.

    • On a TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting:

    • Using a capillary spotter, apply a small spot of the dissolved starting material reference onto the "SM" lane on the baseline.

    • At time zero (T=0) and regular intervals thereafter (e.g., every 30 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it if necessary and dilute with a suitable solvent.

    • Apply a small spot of the latest reaction aliquot onto the "R" lane.

    • Apply both the SM reference and the reaction aliquot to the same spot in the "C" (co-spot) lane. This helps confirm spot identities.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

    • If compounds are not UV-active, apply a chemical stain (e.g., dip into potassium permanganate solution) and gently heat to develop the spots.

  • Interpretation:

    • The reaction is considered complete when the spot corresponding to the starting material in the "R" lane has completely disappeared.

    • The intensity of the product spot should increase over time.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to characterize the components.

cluster_1 General Workflow for Synthesis Scale-Up route 1. Route Scouting & Lab-Scale Optimization (1-10g scale) hazard 2. Hazard Evaluation (DSC, ARC, Impurity Profiling) route->hazard Selects best route pilot 3. Pilot-Scale Run (0.5-5kg scale) - Test mass/heat transfer - Refine work-up hazard->pilot Defines safety limits process 4. Process Parameter Definition (Set ranges for temp, time, concentration) pilot->process Generates scale data production 5. Full-Scale Production (Validate process in plant) process->production Creates batch record

Caption: A conceptual workflow for scaling a chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the nitration of 2,6-dimethylpyridin-4-ol.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive nitrating agent.- Insufficient reaction temperature or time.- Poor quality starting material.- Use fresh, anhydrous nitric and sulfuric acids.- Carefully monitor and control the reaction temperature, ensuring it reaches the optimal range for nitration.- Increase the reaction time and monitor progress by TLC or LC-MS.- Ensure the 2,6-dimethylpyridin-4-ol starting material is pure and dry.
Formation of Dinitro Byproduct (2,6-Dimethyl-3,5-dinitro-4-pyridinol) - Overly harsh reaction conditions (high temperature, prolonged reaction time).- Excess of nitrating agent.- Reduce the reaction temperature and time.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Consider a milder nitrating agent or different solvent system.
Reaction is Uncontrolled or Exothermic - Rate of addition of reagents is too fast.- Inadequate cooling.- Add the nitrating agent dropwise to the solution of the pyridine derivative at a controlled, low temperature (e.g., 0-5 °C).- Use an ice bath or other appropriate cooling system to maintain the desired temperature throughout the addition.
Difficulty in Product Isolation and Purification - Product is highly soluble in the aqueous work-up solution.- Presence of unreacted starting material or isomeric byproducts.- After quenching the reaction with ice, ensure the pH is adjusted to precipitate the product.- Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane.- Employ column chromatography (silica gel) with an appropriate eluent system to separate the desired product from impurities.
Starting Material is Insoluble in the Reaction Mixture - Inappropriate solvent or acid concentration.- Ensure the 2,6-dimethylpyridin-4-ol is fully dissolved in concentrated sulfuric acid before the addition of the nitrating agent. Gentle warming may be necessary, but the solution should be cooled before nitration begins.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of the 2,6-dimethylpyridin-4-ol starting material?

The synthesis of 2,6-dimethyl-4-hydroxypyridine (the tautomeric form of 2,6-dimethylpyridin-4-ol) can be achieved through various methods, including the hydroxylation of 2,6-dimethylpyridine or via condensation reactions.[1] One common laboratory-scale synthesis involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to form a dihydropyridine intermediate, which is then oxidized, hydrolyzed, and decarboxylated.[2] Another approach is the direct ammonolysis of dehydroacetic acid under pressure.[3]

Q2: What are the key safety precautions to take during the nitration of 2,6-dimethylpyridin-4-ol?

Nitration reactions are highly exothermic and require strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use an ice bath to control the temperature during the addition of the nitrating mixture. Add reagents slowly and monitor the reaction temperature closely. Quench the reaction carefully by pouring the reaction mixture onto ice.

Q3: How can I control the regioselectivity of the nitration to favor the 3-position?

In the case of 2,6-dimethylpyridin-4-ol, the hydroxyl group at the 4-position and the two methyl groups at the 2- and 6-positions are all activating, ortho-, para-directing groups. The 3- and 5-positions are electronically activated. To achieve mono-nitration at the 3-position, it is crucial to use controlled reaction conditions, such as lower temperatures and a limited amount of the nitrating agent. Over-nitration to the 3,5-dinitro product is a common side reaction under harsher conditions.[4]

Q4: What is the expected melting point of the dinitro byproduct, 2,6-dimethyl-3,5-dinitro-4-pyridinol?

The reported melting point for 2,6-dimethyl-3,5-dinitro-4-pyridinol is around 300 °C.[4]

Experimental Protocols

Synthesis of 2,6-Dimethyl-3,5-dinitro-4-pyridinol (as a reference for nitration conditions)

This protocol is adapted from a patented procedure and describes the synthesis of the dinitro product. To obtain the mono-nitro product, milder conditions (e.g., lower temperature, shorter reaction time, less nitrating agent) should be explored.

Materials:

  • 2,6-dimethyl-4-hydroxypyridine nitrate salt

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, add 9 ml of concentrated sulfuric acid.

  • While cooling, slowly add 6-7 ml of fuming nitric acid to the sulfuric acid.

  • To this cold nitrating mixture, add 2.4 g of the nitrate salt of 2,6-dimethyl-4-hydroxypyridine. The solid should dissolve readily with no significant exotherm.[4]

  • After the addition is complete, heat the solution on a steam bath at 90 °C for three hours.[4]

  • Cool the reaction mixture and then carefully pour it onto ice.

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid with water and dry it in a vacuum oven.[4]

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound start Start: 2,6-Dimethylpyridin-4-ol dissolution Dissolve in Concentrated H2SO4 start->dissolution cooling Cool to 0-5 °C dissolution->cooling nitration Slowly add Nitrating Agent (HNO3/H2SO4) cooling->nitration reaction React at Controlled Temperature nitration->reaction quench Quench on Ice reaction->quench isolation Filter and Wash Product quench->isolation purification Purify (e.g., Recrystallization, Column Chromatography) isolation->purification end Product: this compound purification->end

Caption: A general workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Nitration start Low Yield? check_reagents Reagents Fresh? start->check_reagents Yes side_products Side Products Observed? start->side_products No check_temp Temp Too Low? check_reagents->check_temp Yes check_time Time Too Short? check_temp->check_time Yes optimize Optimize Reaction check_time->optimize Yes dinitro Dinitro Product? side_products->dinitro Yes other_impurities Other Impurities? side_products->other_impurities No adjust_conditions Adjust Conditions: - Lower Temp - Shorter Time - Less Nitrating Agent dinitro->adjust_conditions purify Improve Purification other_impurities->purify adjust_conditions->optimize purify->optimize

Caption: A decision tree for troubleshooting common issues in the nitration reaction.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethyl-3-nitropyridin-4-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inadequate nitrating agent strength. 2. Reaction temperature is too low. 3. Poor quality starting material (2,6-dimethylpyridin-4-ol).1. Ensure the use of a potent nitrating mixture, such as a combination of concentrated sulfuric acid and fuming nitric acid or potassium nitrate in concentrated sulfuric acid. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A common temperature range for nitration is 80-120°C.[1] 3. Verify the purity of the starting material using techniques like NMR or melting point analysis.
Formation of Multiple Byproducts 1. Over-nitration (dinitration). 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants.1. Reduce the amount of the nitrating agent. 2. Carefully control the reaction temperature and consider performing the reaction at a lower temperature for a longer duration. 3. Use a precise molar ratio of the starting material to the nitrating agent. A 1:1 to 1:1.5 ratio is a good starting point.
Product is Dark/Discolored 1. Presence of nitrogen oxide gases. 2. Degradation of the product at high temperatures.1. Ensure adequate ventilation and consider using a scavenger for nitrogen oxides, such as urea. 2. Avoid prolonged exposure to high temperatures during the reaction and workup.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction mixture. 2. Formation of isomeric byproducts with similar polarity.1. After quenching the reaction with ice water, adjust the pH to near the pKa of the product to facilitate precipitation. 2. Employ column chromatography with a suitable solvent system or recrystallization from an appropriate solvent to separate the desired product from isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective nitrating agent for the synthesis of this compound?

A1: A mixture of concentrated sulfuric acid and a nitrate source is typically effective. While fuming nitric acid can be used, an alternative and often safer approach involves using potassium nitrate in concentrated sulfuric acid.[1] This method can reduce the formation of hazardous nitrogen oxide fumes and may improve the overall yield.[1]

Q2: What is the optimal reaction temperature and time?

A2: The optimal temperature and time can vary. Generally, the reaction is initially carried out at a low temperature (0-5°C) during the addition of the nitrating agent, followed by heating to a higher temperature (e.g., 80-90°C) for 1-2 hours to drive the reaction to completion.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How can I minimize the formation of the dinitro byproduct?

A3: To minimize dinitration, you should carefully control the stoichiometry of the nitrating agent. Using a slight excess of the nitrating agent is often sufficient. Additionally, maintaining a controlled reaction temperature can help prevent over-nitration.

Q4: What is the best workup procedure to isolate the product?

A4: A common workup procedure involves carefully pouring the reaction mixture onto crushed ice. This helps to precipitate the product and quench the reaction. The solid product can then be collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved through recrystallization or column chromatography.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by HPLC and melting point determination.

Experimental Protocols

Key Experiment: Nitration of 2,6-Dimethylpyridin-4-ol

This protocol is a general guideline and may require optimization.

Materials:

  • 2,6-Dimethylpyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Separately, prepare a solution of potassium nitrate in concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution to the cooled solution of 2,6-dimethylpyridin-4-ol, ensuring the temperature remains below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 85-90°C and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_reaction Check Reaction Conditions start->check_reaction check_sm Verify Starting Material Purity start->check_sm check_workup Analyze Workup & Purification start->check_workup temp Temperature too low/high? check_reaction->temp time Reaction time too short? check_reaction->time nitrating_agent Nitrating agent issue? check_reaction->nitrating_agent sm_purity Impure 2,6-dimethylpyridin-4-ol? check_sm->sm_purity precipitation Incomplete precipitation? check_workup->precipitation purification_loss Loss during purification? check_workup->purification_loss solution_temp Optimize Temperature temp->solution_temp solution_time Increase Reaction Time time->solution_time solution_nitrating Use fresh/alternative nitrating agent nitrating_agent->solution_nitrating solution_sm Purify Starting Material sm_purity->solution_sm solution_precip Adjust pH during workup precipitation->solution_precip solution_purify Optimize purification method purification_loss->solution_purify

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway and Potential Side Reaction

G cluster_main Main Reaction cluster_side Potential Side Reaction start 2,6-Dimethylpyridin-4-ol product This compound start->product H2SO4, KNO3 side_product 2,6-Dimethyl-3,5-dinitropyridin-4-ol product->side_product Excess Nitrating Agent / High Temp

Caption: Synthesis and potential over-nitration.

References

Technical Support Center: Purification of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-Dimethyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include unreacted starting materials such as 2,6-dimethyl-pyridin-4-ol, regioisomers (e.g., 2,6-Dimethyl-5-nitropyridin-4-ol), and byproducts from the nitration reaction. The presence of di-nitrated species or oxidation products is also possible, depending on the reaction conditions.

Q2: What is the recommended first-line purification technique for this compound?

A2: For initial purification of a solid compound like this compound, recrystallization is often the most effective and straightforward method. It is particularly useful for removing small amounts of impurities. For more complex mixtures or to separate isomers, column chromatography is recommended.

Q3: How can I assess the purity of this compound after purification?

A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. The melting point of the compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container, protected from light and moisture, to prevent degradation. For long-term storage, it is advisable to keep it in a cool and dry place.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem: The compound does not dissolve in the chosen solvent, even at high temperatures.

  • Possible Cause: The solvent is not polar enough.

  • Solution: Select a more polar solvent. For nitropyridinols, solvents like ethanol, methanol, or mixtures containing these alcohols are often suitable.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the impurities are inhibiting crystallization.

  • Solution: Evaporate some of the solvent to increase the concentration of the compound. If that fails, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution can also be effective.

Problem: The resulting crystals are colored, but the pure compound should be colorless or pale yellow.

  • Possible Cause: Colored impurities are present.

  • Solution: Perform a hot filtration with activated charcoal before the cooling step. The charcoal will adsorb the colored impurities.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the desired compound from impurities (overlapping spots on TLC).

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution: Systematically vary the polarity of the mobile phase. For pyridine derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound is strongly interacting with the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol to the mobile phase can help elute highly retained compounds. For basic compounds like pyridines, adding a small amount of a base like triethylamine to the mobile phase can reduce tailing and improve elution by neutralizing acidic sites on the silica gel.

Problem: The compound streaks on the TLC plate and the column.

  • Possible Cause: The compound is too polar for the chosen mobile phase, or it is interacting strongly with the stationary phase.

  • Solution: Increase the polarity of the mobile phase. As mentioned above, for basic compounds, adding a small amount of triethylamine to the mobile phase can significantly improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Collect the eluent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Fraction Combination: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Yield 70-95%50-80%
Achievable Purity >98%>99%
Scale Milligrams to KilogramsMilligrams to Grams
Time Required 2-4 hours4-8 hours
Complexity LowHigh

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC If Impurities Present NMR NMR Analysis TLC->NMR Structure Confirmation PureProduct Pure Product (>98%) HPLC->PureProduct Purity >98% Repurify Repurify HPLC->Repurify Purity <98% NMR->PureProduct Repurify->ColumnChromatography

Caption: Workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Start Recrystallization Issue Cause1 Poor Solvent Choice Start->Cause1 Cause2 Oiling Out Start->Cause2 Cause3 No Crystal Formation Start->Cause3 Cause4 Colored Crystals Start->Cause4 Solution1 Select More Polar Solvent Cause1->Solution1 Solution2 Reheat, Add Solvent, Cool Slowly Cause2->Solution2 Solution3 Concentrate Solution, Scratch Flask, Seed Cause3->Solution3 Solution4 Use Activated Charcoal Cause4->Solution4

Caption: Troubleshooting guide for recrystallization issues.

Technical Support Center: Nitration of 2,6-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the nitration of 2,6-dimethylpyridin-4-ol to synthesize 2,6-dimethyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products of the nitration of 2,6-dimethylpyridin-4-ol?

The primary expected product is this compound. The nitration occurs at the 3-position due to the activating and directing effects of the hydroxyl group and the methyl groups on the pyridine ring.

Q2: What are the potential side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to a range of impurities. These may include:

  • Dinitration: Introduction of a second nitro group on the ring.

  • Oxidation: The pyridine ring or methyl groups can be susceptible to oxidation by the strong nitrating agents.

  • Ring Opening/Degradation: Under harsh conditions, the pyridine ring may degrade.

  • Formation of N-oxides: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity and regioselectivity of the nitration.[1][2]

  • Formation of phenolic esters: If acetic anhydride is used with nitric acid, acetylation of the hydroxyl group can occur.

Q3: My reaction yield is very low. What are the possible causes?

Low yields can stem from several factors:

  • Inappropriate nitrating agent: The choice and concentration of the nitrating agent are crucial.

  • Suboptimal reaction temperature: The temperature must be carefully controlled to prevent side reactions and degradation.

  • Incomplete reaction: The reaction time may not be sufficient for complete conversion.

  • Product degradation: The product might be unstable under the reaction or workup conditions.

  • Loss during workup and purification: The product may be lost during extraction or chromatography.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

The multiple spots likely correspond to the desired product and various byproducts. The close polarity of some of these byproducts to the main product can make purification challenging. These could include dinitrated products, oxidized species, or isomers if nitration occurs at an alternative position.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of Desired Product Reaction conditions are too mild (e.g., temperature too low, reaction time too short).Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC. Extend the reaction time.
Nitrating agent is not potent enough.Consider using a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
The starting material is of poor quality.Ensure the purity of 2,6-dimethylpyridin-4-ol using techniques like NMR or melting point analysis before starting the reaction.
Formation of a large amount of dark, tarry material Reaction conditions are too harsh (e.g., temperature too high, overly aggressive nitrating agent).Perform the reaction at a lower temperature (e.g., 0-5 °C). Use a milder nitrating agent, such as nitric acid in acetic anhydride.
The addition of the nitrating agent was too fast.Add the nitrating agent dropwise and slowly while carefully monitoring the internal temperature of the reaction.
Difficult Purification: Multiple products with similar polarity Formation of isomeric or closely related byproducts.Optimize the reaction conditions to improve selectivity. For purification, consider using a different chromatography column with a different stationary phase or a different solvent system. Recrystallization might also be an effective purification method.
Product is unstable and degrades upon isolation The product may be sensitive to heat, light, or pH.Perform the workup and purification at low temperatures and protect the product from light. Ensure that the pH during workup is controlled to avoid degradation.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid in Sulfuric Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 vol. relative to nitric acid) dropwise to the solution while maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway Main Reaction and Potential Side Reactions A 2,6-Dimethylpyridin-4-ol B This compound (Desired Product) A->B HNO3/H2SO4 C Dinitrated Products A->C Excess HNO3/ harsh conditions D Oxidized Byproducts A->D Strong Oxidation E Ring-Opened Products A->E Degradation

Caption: Main reaction and potential side reactions in the nitration of 2,6-dimethylpyridin-4-ol.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Experimental Issues Start Experiment Start Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield No Byproducts Excessive Byproducts Problem->Byproducts Yes SolutionYield Adjust Reaction Conditions (Temp, Time, Reagents) LowYield->SolutionYield SolutionByproducts Optimize Nitrating Agent & Temperature Control Byproducts->SolutionByproducts Purification Optimize Purification (Chromatography, Recrystallization) SolutionYield->Purification SolutionByproducts->Purification End Successful Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues during the nitration process.

References

"optimization of reaction parameters for 2,6-Dimethyl-3-nitropyridin-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

Q2: I am observing a mixture of product tautomers. How can I address this?

A2: this compound can exist in equilibrium with its pyridin-4-one tautomer. The pyridone form is often more stable due to factors like intermolecular hydrogen bonding. This tautomerism can affect purification and characterization. It is often beneficial to convert the product to a less polar derivative before purification to avoid issues like streaking on chromatography columns.[1]

Q3: What are the key safety precautions when handling the reagents for this synthesis?

A3: The synthesis of this compound involves the use of strong acids and oxidizing agents. Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. The nitration reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Troubleshooting Guides

Problem 1: Low or No Yield of Nitrated Product
Possible Cause Suggested Solution
Incomplete Nitration Ensure the use of a sufficiently strong nitrating agent. A mixture of concentrated sulfuric acid and nitric acid is typically effective. The reaction temperature is critical; it should be carefully controlled as specified in the protocol. Insufficient reaction time can also lead to low conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Degradation of Starting Material or Product The reaction conditions, particularly temperature, might be too harsh, leading to the decomposition of the starting material or the desired product. Consider running the reaction at a lower temperature for a longer duration.
Poor Quality of Reagents Use high-purity, anhydrous reagents. The presence of water can deactivate the nitrating species. Ensure that the nitric acid and sulfuric acid are of a suitable grade.
Problem 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Over-nitration The reaction conditions may be too aggressive, leading to the formation of di- or tri-nitrated products. To minimize this, you can try reducing the reaction temperature, using a milder nitrating agent, or decreasing the reaction time.
Side Reactions The presence of impurities in the starting material can lead to the formation of undesired byproducts. Ensure the purity of the 2,6-dimethylpyridin-4-ol starting material.
Oxidation of the Pyridine Ring Strong oxidizing conditions can lead to the oxidation of the pyridine ring. Careful control of the reaction temperature and the stoichiometry of the reagents is crucial to minimize oxidative side reactions.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
High Polarity of the Product The hydroxyl group on the pyridin-4-ol ring makes the compound polar, which can lead to streaking on silica gel chromatography. Consider converting the product to a less polar derivative, such as by protecting the hydroxyl group, before purification.[1]
Presence of Tautomers The presence of both the pyridin-4-ol and pyridin-4-one tautomers can complicate purification. As mentioned, derivatization can help to "lock" the molecule in one form for easier separation.
Inseparable Impurities If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. In such cases, recrystallization from a suitable solvent system might be a more effective purification method.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on common nitration procedures for pyridine derivatives. Researchers should optimize these conditions for their specific setup.

Synthesis of this compound via Nitration

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

  • Reaction: Dissolve the starting material, 2,6-dimethylpyridin-4-ol, in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-prepared nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed the desired range (e.g., 0-10 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for a set duration. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold water to remove any residual acid. The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Nitration Reaction Parameters

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1024585
21026090
32515580 (byproduct formation)
41047592

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) start->reagents start_material Dissolve 2,6-dimethylpyridin-4-ol in Conc. H₂SO₄ start->start_material reaction Slowly add nitrating mixture to starting material solution (Control Temperature) reagents->reaction start_material->reaction monitoring Monitor reaction by TLC reaction->monitoring quench Pour reaction mixture onto crushed ice monitoring->quench filtration Filter to collect crude product quench->filtration purification Purify by recrystallization or chromatography filtration->purification end Final Product: This compound purification->end troubleshooting_flow start Low Yield or Byproduct Formation check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagent Purity check_temp->check_reagents Correct adjust_temp Adjust Temperature (Lower if byproducts, raise if no reaction) check_temp->adjust_temp Incorrect check_time Check Reaction Time check_reagents->check_time Pure purify_reagents Use High-Purity, Anhydrous Reagents check_reagents->purify_reagents Impure adjust_time Optimize Reaction Time check_time->adjust_time Sub-optimal end Improved Synthesis check_time->end Optimal adjust_temp->end purify_reagents->end adjust_time->end

References

"troubleshooting guide for reactions involving 2,6-Dimethyl-3-nitropyridin-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with 2,6-Dimethyl-3-nitropyridin-4-ol. The information is designed to address common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis Troubleshooting Guide

The synthesis of this compound can be challenging. A common route involves the nitration of 2,6-dimethylpyridin-4-ol. This guide addresses potential issues in this synthetic step.

Q1: My nitration reaction of 2,6-dimethylpyridin-4-ol is resulting in a low yield. What are the possible causes and solutions?

A1: Low yields in the nitration of 2,6-dimethylpyridin-4-ol can stem from several factors, including reaction conditions and the purity of the starting material.

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and nitric acid is typically used. If the acids are not sufficiently concentrated, the reaction may not proceed to completion.

  • Reaction Temperature: The temperature must be carefully controlled. Excessive heat can lead to the formation of side products and decomposition of the desired product. It is advisable to perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in the 2,6-dimethylpyridin-4-ol can interfere with the reaction. Ensure the starting material is of high purity before proceeding.

Troubleshooting Summary for Low Nitration Yield

ParameterIssueRecommended Action
Nitrating Agent Insufficient concentrationUse fresh, concentrated H₂SO₄ and HNO₃.
Temperature Too high or too lowMaintain cooling during addition of nitrating agent and monitor temperature closely.
Reaction Time Suboptimal durationMonitor reaction progress by TLC to determine the point of maximum product formation.
Starting Material Impurities presentPurify the 2,6-dimethylpyridin-4-ol before use, for example by recrystallization.

Q2: I am observing the formation of multiple products in my nitration reaction. What are these side products and how can I minimize them?

A2: The formation of multiple nitro isomers is a common issue in the nitration of substituted pyridines. In the case of 2,6-dimethylpyridin-4-ol, nitration can potentially occur at other positions on the pyridine ring.

  • Di-nitrated Products: Over-nitration can lead to the formation of di-nitro compounds. This can be minimized by using a stoichiometric amount of the nitrating agent and by carefully controlling the reaction temperature and time.

  • Other Mono-nitro Isomers: While the 3-position is electronically favored for nitration in this substrate, small amounts of other isomers may form. Purification by column chromatography is typically required to isolate the desired 3-nitro isomer.

To minimize side product formation, a slow, dropwise addition of the nitrating agent to the solution of 2,6-dimethylpyridin-4-ol in sulfuric acid at a low temperature is recommended. This helps to control the exotherm of the reaction and improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the nitration of substituted pyridines.

Materials:

  • 2,6-dimethylpyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Purification Troubleshooting

Q3: My purified this compound is still colored. How can I decolorize it?

A3: The presence of colored impurities is common. These can often be removed by treatment with activated carbon.

Decolorization Protocol:

  • Dissolve the colored product in a suitable hot solvent (e.g., ethanol).

  • Add a small amount of activated carbon (approximately 1-2% by weight of the product) to the solution.

  • Heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the pure, decolorized crystals by filtration.

Reactions of this compound: Troubleshooting

Q4: I am attempting a nucleophilic substitution of the nitro group on this compound, but the reaction is not proceeding. What could be the issue?

A4: The nitro group on a pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAAr), but the reaction's success depends on several factors.

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. Weaker nucleophiles may require more forcing conditions (higher temperatures, longer reaction times).

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF or DMSO are often used for SNAAr reactions as they can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.

  • Activating Groups: The presence of the two methyl groups and the hydroxyl group will influence the electronic properties of the pyridine ring and may affect the reactivity of the nitro group towards substitution.

Consider using a stronger nucleophile or increasing the reaction temperature. Ensure that the reaction is performed under anhydrous conditions if the nucleophile is sensitive to moisture.

Frequently Asked Questions (FAQs)

Q5: What are the key spectroscopic features I should expect for this compound?

  • ¹H NMR: Signals for the two methyl groups, a signal for the aromatic proton on the pyridine ring, and a broad signal for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Resonances for the two methyl carbons, the four pyridine ring carbons (two of which will be quaternary), with the carbon bearing the nitro group being significantly downfield.

  • IR Spectroscopy: Characteristic peaks for the O-H stretch of the hydroxyl group (broad, around 3200-3400 cm⁻¹), C-H stretches of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong absorptions for the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Q6: What safety precautions should be taken when working with this compound and its synthesis?

A6: Standard laboratory safety procedures should be followed.

  • Handling of Acids: The nitration procedure involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrated Compounds: Nitro-aromatic compounds can be thermally unstable and potentially explosive, especially when dry. Handle with care and avoid excessive heating.

  • General Handling: As with any chemical, avoid inhalation, ingestion, and skin contact.

Visualizations

Synthesis Workflow for this compound

SynthesisWorkflow Start 2,6-Dimethylpyridin-4-ol Nitration Nitration (HNO3, H2SO4) Start->Nitration Workup Aqueous Workup & Neutralization Nitration->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Reaction Yield

TroubleshootingYield Start Low Yield Observed CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Were Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify Action: Purify Starting Material CheckPurity->Purify No CheckTime Was Reaction Time Monitored? CheckConditions->CheckTime Yes AdjustTemp Action: Optimize Temperature Control CheckConditions->AdjustTemp No MonitorTLC Action: Monitor by TLC CheckTime->MonitorTLC No End Yield Improved CheckTime->End Yes Purify->End AdjustTemp->End MonitorTLC->End

Caption: Decision tree for troubleshooting low reaction yield.

"stability issues of 2,6-Dimethyl-3-nitropyridin-4-ol under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 2,6-Dimethyl-3-nitropyridin-4-ol?

A1: Based on the functional groups present in the molecule (a nitro group and a hydroxyl group on a dimethylated pyridine ring), you should be mindful of potential degradation under the following conditions:

  • Thermal Stress: Elevated temperatures may lead to decomposition. Aromatic nitro compounds can undergo complex thermal degradation pathways.

  • Photostability: Exposure to light, particularly UV radiation, may cause degradation. Nitropyridine derivatives can be light-sensitive.

  • pH Sensitivity: The hydroxypyridine moiety suggests that the compound's stability could be pH-dependent. Both acidic and basic conditions might catalyze degradation reactions like hydrolysis.[1][2]

  • Oxidative and Reductive Environments: The nitro group is susceptible to reduction, which can be initiated by reducing agents or certain metals.[3][4] The overall molecule could also be sensitive to strong oxidizing agents.

Q2: My compound shows a color change (e.g., turning yellow or brown) over time. What could be the cause?

A2: Color change is a common indicator of chemical degradation. For this compound, this could be due to:

  • Formation of Nitroso or Amino Derivatives: Reduction of the nitro group, even partially, can lead to the formation of colored byproducts.

  • Oxidation Products: The pyridine ring or the methyl groups could be susceptible to oxidation, leading to colored impurities.

  • Polymerization: Under certain conditions (e.g., heat or light), small amounts of degradation products could catalyze polymerization, resulting in discolored material.

Q3: I am observing poor reproducibility in my experiments using this compound. Could stability be a factor?

A3: Yes, inconsistent stability can lead to variable experimental outcomes. If the compound degrades between experiments or even during a single experiment, the effective concentration of the active molecule will change. Ensure consistent storage conditions (see Q4) and consider preparing fresh solutions for each experiment.

Q4: What are the recommended storage conditions for this compound?

A4: While specific data is unavailable, based on general best practices for similar compounds, we recommend the following:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Form: Storing the compound as a dry solid is generally preferable to in-solution storage for long-term stability.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Potential Cause Troubleshooting Steps
On-column Degradation - Check the pH of your mobile phase; hydroxypyridines can be sensitive to pH.[5] - Use a lower column temperature. - Ensure your mobile phase is degassed to prevent oxidation.
Degradation in Solution - Analyze samples immediately after preparation. - If samples must be stored, keep them at low temperatures and protected from light. - Evaluate the stability of the compound in your chosen solvent by running a time-course study (e.g., analyze at t=0, 2, 4, 8, 24 hours).
Photodegradation - Prepare samples under low-light conditions. - Use amber autosampler vials. - Compare a sample prepared in the dark to one briefly exposed to light.
Issue 2: Loss of Potency or Activity in Biological Assays
Potential Cause Troubleshooting Steps
Degradation in Assay Buffer - Assess the stability of the compound in your assay buffer at the experimental temperature and pH over the time course of the assay. - Consider the possibility of interactions with buffer components.
Reductive Degradation - Be aware of any reducing agents present in your assay medium (e.g., DTT, TCEP), as these can reduce the nitro group.[3][4]
Adsorption to Labware - Use low-adsorption plasticware or silanized glassware. - Include a surfactant (e.g., Tween-20) at a low concentration in your buffer if compatible with your assay.

Experimental Protocols (Templates)

Note: These are general protocols and must be adapted and validated for your specific needs.

Protocol 1: Preliminary Thermal Stability Assessment
  • Objective: To determine the approximate temperature at which thermal degradation becomes significant.

  • Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a TGA pan.

    • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • For DSC, perform a similar temperature ramp to identify melting points and exothermic decomposition events.

  • Data Presentation:

Parameter Value
TGA Onset of Decomposition (°C) To be determined
DSC Melting Point (°C) To be determined
DSC Decomposition Peak (°C) To be determined
Protocol 2: pH Stability Profile
  • Objective: To evaluate the stability of the compound at different pH values.

  • Method: HPLC-UV analysis of solutions incubated at various pHs.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12).

    • Spike the stock solution into each buffer to a final concentration of ~10 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C) protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze by a validated HPLC-UV method.

    • Quantify the remaining percentage of the parent compound at each time point.

  • Data Presentation:

pH % Remaining at 0h % Remaining at 8h % Remaining at 24h % Remaining at 48h
2 100TBDTBDTBD
4 100TBDTBDTBD
7 100TBDTBDTBD
9 100TBDTBDTBD
12 100TBDTBDTBD
Protocol 3: Photostability Assessment
  • Objective: To determine the susceptibility of the compound to photodegradation.

  • Method: HPLC-UV analysis of solutions exposed to a standardized light source.

  • Procedure:

    • Prepare two sets of solutions of the compound in a transparent solvent (e.g., water:acetonitrile 50:50) at ~10 µg/mL.

    • Wrap one set of samples in aluminum foil to serve as dark controls.

    • Expose both sets of samples to a photostability chamber with a calibrated light source (e.g., option 2 of the ICH Q1B guideline).

    • At specified time points, analyze the exposed and dark control samples by HPLC-UV.

    • Compare the peak area of the parent compound in the exposed samples to the dark controls.

  • Data Presentation:

Exposure Time (hours) % Remaining (Dark Control) % Remaining (Exposed Sample)
0 100100
4 TBDTBD
8 TBDTBD
24 TBDTBD

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare pH Buffers buffers->spike incubate Incubate at Controlled Temp (Protected from Light) spike->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify % Parent Remaining hplc->quantify

Caption: Workflow for pH Stability Assessment.

G cluster_pathways cluster_products compound This compound reduction Reduction of Nitro Group compound->reduction Reducing Agent / Light hydrolysis Ring Opening/Hydrolysis compound->hydrolysis Strong Acid/Base oxidation Oxidation compound->oxidation Oxidizing Agent amino Amino Derivative reduction->amino nitroso Nitroso Derivative reduction->nitroso ring_opened Ring-Opened Products hydrolysis->ring_opened oxide N-Oxide or Hydroxylated Products oxidation->oxide

Caption: Potential Degradation Pathways.

References

"how to avoid common pitfalls in the synthesis of substituted pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues frequently encountered during pyridine synthesis and purification.

FAQs: General Issues

Q1: My reaction is highly exothermic and difficult to control. How can I manage this?

A1: Exothermic reactions in pyridine synthesis can pose safety risks and lead to the formation of degradation byproducts.[1] To manage potential thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Add one of the key reactants dropwise over an extended period to control the rate of heat generation.[1]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent and low temperature throughout the reaction.[1]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors are inherently safer and provide superior temperature control.[1]

Q2: I am having difficulty purifying my final pyridine product. What are some effective strategies?

A2: The basicity of pyridine derivatives and the similar polarities of byproducts can make purification challenging.[1] Effective purification techniques include:

  • Acid-Base Extraction: Use a dilute acid wash (e.g., HCl) to protonate the basic pyridine, extracting it into the aqueous layer and separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Chromatography: Column chromatography on silica gel is a common method, but the basic nature of pyridine can cause peak tailing. This can often be managed by adding a small amount of a base, such as triethylamine, to the eluent.[1]

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an efficient purification method.[1]

Q3: My electrophilic aromatic substitution (EAS) reaction on a pyridine ring is giving a very low yield. What can I do?

A3: The pyridine ring is electron-deficient, making it unreactive towards electrophilic aromatic substitution. To improve yields, consider these strategies:

  • Use Activating Groups: Introduce electron-donating groups onto the pyridine ring to increase its reactivity towards electrophiles.[2]

  • Employ Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is significantly more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide group can be subsequently removed (deoxygenated) to yield the substituted pyridine.[2][3]

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for troubleshooting common issues in pyridine synthesis.

G cluster_start Problem Identification cluster_analysis Analysis & Troubleshooting cluster_solution Solution Implementation start Reaction Outcome: Low Yield / No Product / Impure Product purity Check Purity of Starting Materials start->purity Impurities Detected? conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions Conditions Correct? catalyst Assess Catalyst (Activity, Deactivation, Loading) start->catalyst Catalyst Issue? purification Optimize Purification (Extraction, Chromatography, Crystallization) start->purification Purification Difficulty? rerun Re-run with Pure Reagents purity->rerun Yes optimize Systematically Optimize Conditions conditions->optimize No new_cat Screen New Catalysts/Ligands or Use Fresh Catalyst catalyst->new_cat Yes refine_pur Refine Purification Protocol purification->refine_pur Yes end_node Successful Synthesis rerun->end_node optimize->end_node new_cat->end_node refine_pur->end_node

Caption: A general workflow for troubleshooting pyridine synthesis experiments.

Section 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a versatile method for creating 1,4-dihydropyridines, which are then oxidized to pyridines.[4] However, it is prone to specific pitfalls.

FAQs: Hantzsch Synthesis

Q1: My one-pot Hantzsch synthesis using two different β-dicarbonyl compounds is producing a mixture of regioisomers. How can I improve selectivity?

A1: The formation of regioisomers is a classic problem in unsymmetrical Hantzsch syntheses.[5] A one-pot, four-component reaction inevitably leads to a mixture of two regioisomeric products and two symmetrical byproducts, which are often difficult to separate.[5] The most effective solution is to switch from a one-pot reaction to a sequential, multi-step synthesis.[5] This approach involves:

  • Step A (Knoevenagel Condensation): First, react the aldehyde with one of the β-dicarbonyl compounds to form the Knoevenagel adduct. This intermediate should be isolated and purified.[5]

  • Step B (Enamine Formation): Separately, react the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium acetate) to form the corresponding enamine.[5]

  • Step C (Michael Addition & Cyclization): Combine the purified Knoevenagel adduct and the enamine to yield a single, desired 1,4-dihydropyridine regioisomer.[5]

Q2: I am observing significant side product formation in my Hantzsch synthesis. What are the common causes?

A2: Side product formation can stem from several competing reaction pathways.[1] Common side reactions include:

  • Self-condensation of the β-keto ester.[1]

  • Michael addition of the enamine to the Knoevenagel condensation product before the final cyclization occurs.[1]

  • Incomplete reaction, leaving intermediates in the final product mixture.[1]

To minimize these side products, it is crucial to carefully control reaction conditions, particularly temperature and the order of reagent addition.[1] Ensuring the purity of starting materials is also essential, as impurities can interfere with the reaction.[1]

Q3: The final aromatization of my 1,4-dihydropyridine (1,4-DHP) is giving a low yield. What are some better oxidizing agents?

A3: While classical oxidants like nitric acid, CrO₃, and KMnO₄ are used, they often require harsh conditions and can lead to side products and difficult workups.[6] Milder and more efficient conditions have been developed. For example, using iodine in refluxing methanol or employing iodoxybenzoic acid (IBX) in DMSO can provide high yields of the corresponding pyridine.[7]

Data Presentation: Hantzsch Synthesis Parameters

The yield of the Hantzsch reaction is highly dependent on the chosen catalyst and solvent.

CatalystSolventTemperatureYield (%)Reference
p-Toluenesulfonic acid (PTSA)Aqueous micellesUltrasonic irradiation96%[1][6]
Gallium(III) triflateMethanol70 °CLow[1]
None (thermal)EthanolRefluxVariable[1]
KCC-1-npr-NH2-DPA NPsEthanol76 °C (Reflux)97%[8]
KCC-1-npr-NH2-DPA NPsWater76 °C (Reflux)70%[8]
KCC-1-npr-NH2-DPA NPsCyclohexane76 °C (Reflux)Low[8]
Diagram: Controlling Regioisomer Formation in Hantzsch Synthesis

This diagram illustrates how a sequential protocol prevents the formation of multiple products.

G cluster_onepot One-Pot, 4-Component Synthesis cluster_sequential Sequential (Modified Knoevenagel-Hantzsch) Protocol Aldehyde1 Aldehyde Mixture Mixture of 4 Products: - Regioisomer 1 - Regioisomer 2 - Symmetrical Product A - Symmetrical Product B Aldehyde1->Mixture Uncontrolled Condensation KetoesterA β-Ketoester A KetoesterA->Mixture Uncontrolled Condensation KetoesterB β-Ketoester B KetoesterB->Mixture Uncontrolled Condensation Nitrogen NH₃ Source Nitrogen->Mixture Uncontrolled Condensation Aldehyde2 Aldehyde Knoevenagel Step A: Knoevenagel Adduct (Isolated) Aldehyde2->Knoevenagel Piperidine Catalyst KetoesterA2 β-Ketoester A KetoesterA2->Knoevenagel Piperidine Catalyst KetoesterB2 β-Ketoester B Enamine Step B: Enamine (Isolated) KetoesterB2->Enamine Nitrogen2 NH₃ Source Nitrogen2->Enamine Product Single Regioisomer Product Knoevenagel->Product Step C: Controlled Reaction Enamine->Product Step C: Controlled Reaction

Caption: Comparison of one-pot vs. sequential Hantzsch synthesis pathways.
Experimental Protocol: Modified Knoevenagel-Hantzsch Synthesis

This two-step protocol is designed to synthesize an unsymmetrical 1,4-dihydropyridine with high regioselectivity.[5]

Step A: Knoevenagel Condensation

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, like piperidine or diethylamine (~0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Isolate and purify the resulting Knoevenagel adduct.

Step B: Michael Addition and Cyclocondensation

  • In a separate flask, combine the purified Knoevenagel adduct from Step A (1.0 eq.), the second β-ketoester (1.0 eq.), and the nitrogen source (e.g., ammonium acetate, 1.2 eq.) in ethanol.

  • Reflux the reaction mixture, monitoring for completion by TLC (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Section 3: Metal-Catalyzed & Other Syntheses

This section covers issues related to other important pyridine syntheses, including metal-catalyzed cross-coupling and cyclization reactions.

FAQs: Catalysis and Other Ring Syntheses

Q1: My Bönnemann cyclization is not proceeding or is giving a low yield. What is the likely problem with my catalyst?

A1: The catalytic activity in Bönnemann cyclizations, which involve the [2+2+2] cycloaddition of a nitrile with two alkyne molecules, is highly dependent on the cobalt or nickel catalyst used.[1] Potential issues include:

  • Catalyst Precursor: The choice of the metal precursor and its associated ligands is critical for catalytic activity.[1]

  • Catalyst Deactivation: The active catalytic species can be sensitive to air and moisture. It is essential to perform the reaction under an inert atmosphere with dry solvents. Impurities in the substrates can also deactivate the catalyst.[1] In some iron-catalyzed reactions, deactivation can occur through the formation of inactive "flyover-dimer" complexes.[9][10]

Q2: How can I improve regioselectivity in my Bönnemann cyclization when using unsymmetrical alkynes?

A2: The formation of different regioisomers is a common challenge when using unsymmetrical alkynes.[1] To improve regioselectivity:

  • Ligand Modification: Altering the steric and electronic properties of the ligands on the metal catalyst can influence how the alkynes and nitrile coordinate, thereby directing the regioselectivity.[1]

  • Substrate Control: Using a nitrile that contains a coordinating group can sometimes help direct the cycloaddition.[1]

Q3: My metal-catalyzed cross-coupling reaction to functionalize a pyridine ring is failing. What are the common challenges?

A3: Pyridine substrates present unique challenges in cross-coupling reactions. The nitrogen atom can coordinate to the metal center, leading to catalyst inhibition or deactivation.[11] For Suzuki-Miyaura reactions specifically, 2-pyridylboronic acid derivatives are often unstable and react poorly, a challenge known as the "2-pyridyl problem".[11][12] Success often depends on the careful selection of phosphine ligands, which modulate the catalyst's electronic and steric properties.[11] Electron-rich, bulky ligands often accelerate the key steps of the catalytic cycle.[11]

Diagram: Factors Influencing Regioselectivity in Nucleophilic Substitution

This diagram illustrates the key factors that determine the position of attack by a nucleophile on an activated pyridine ring.

G cluster_factors Influencing Factors cluster_outcomes Positional Outcomes center Regioselectivity of Nucleophilic Attack on Pyridine Ring sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics nucleophile Nature of Nucleophile (Hard vs. Soft) center->nucleophile c2 Attack at C2 sterics->c2 Bulky group at C4 favors C2 attack c4 Attack at C4 sterics->c4 Bulky group at C2 or bulky nucleophile favors C4 attack electronics->c2 Intermediate stabilized by N electronics->c4 Intermediate stabilized by N nucleophile->c2 Favored by 'hard' nucleophiles nucleophile->c4 Favored by 'soft' nucleophiles

Caption: Key factors governing C2 vs. C4 regioselectivity in nucleophilic additions.

Section 4: Pyridine N-Oxide Synthesis and Use

Pyridine N-oxides are crucial intermediates for certain functionalization strategies.

FAQs: Pyridine N-Oxides

Q1: I need to synthesize a pyridine N-oxide. What are the common reagents and potential safety issues?

A1: Pyridine N-oxides are typically generated by the oxidation of pyridines.[13] Common reagents include peracids like peracetic acid.[2] However, reactions involving peracids can be explosive and must be handled with extreme caution behind a safety shield, with controlled addition and efficient cooling.[2][14] Safer alternatives include using urea-hydrogen peroxide (UHP) or sodium percarbonate with a suitable catalyst.[15]

Q2: My commercially obtained pyridine N-oxide seems to be wet or difficult to handle. What should I do?

A2: Pyridine N-oxides are known to be very hygroscopic, which is a common issue.[16] A simple and effective way to dry them is by azeotropic distillation with toluene. The process involves adding an excess of toluene and distilling it off under normal pressure. Repeating this once more and then drying the residue under high vacuum will typically yield a dry product.[16]

Experimental Protocol: Synthesis of Pyridine N-oxide

This protocol is adapted from Organic Syntheses.[2] Caution: Reactions with peracids are potentially explosive and require appropriate safety precautions.[2][14]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

Procedure:

  • In a well-ventilated fume hood and behind a safety shield, stir the pyridine in a reaction flask.

  • Add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • To isolate the product, evaporate the acetic acid solution under the vacuum of a water aspirator.

  • Distill the residue at a pressure of 1 mm Hg or less. The product will be collected at 100–105°C/1mm as a colorless solid. Note: The oil-bath temperature should not exceed 130°C to avoid decomposition.[14]

References

"alternative reagents for the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative nitrating agents for the synthesis of this compound, beyond the standard nitric acid/sulfuric acid mixture?

A1: Several alternative reagents can be employed for the nitration of 2,6-dimethylpyridin-4-ol. The choice of reagent can influence reaction conditions, selectivity, and safety. Some common alternatives include:

  • Potassium Nitrate in Sulfuric Acid: This system generates the necessary nitronium ion in situ. It is a convenient alternative when fuming nitric acid is unavailable.

  • Fuming Sulfuric Acid (Oleum) and Sodium Nitrate: This combination provides a strongly acidic and dehydrating environment, which can be effective for less reactive substrates.

  • Nitric Acid and Trifluoroacetic Anhydride: This mixture can be a potent nitrating agent, particularly for pyridine and its derivatives.

  • Copper (II) Nitrate or Iron (III) Nitrate: These metal nitrates can serve as nitrating agents, sometimes offering milder reaction conditions.

  • Guanidine Nitrate or Nitroguanidine in Sulfuric Acid: These reagents have been shown to be effective for the nitration of various aromatic compounds.[1]

  • Dinitrogen Pentoxide (N₂O₅) in Sulfur Dioxide: This reagent can facilitate the nitration of pyridines, sometimes through a different reaction mechanism involving an N-nitropyridinium intermediate.

Q2: What are the typical starting materials and their CAS numbers for this synthesis?

A2: The primary starting material is 2,6-dimethylpyridin-4-ol, also known as 2,6-lutidin-4-ol.

CompoundCAS Number
2,6-Dimethylpyridin-4-ol108-48-5
This compound13603-45-7

Q3: What are the key safety precautions to consider during the nitration of 2,6-dimethylpyridin-4-ol?

A3: Nitration reactions are highly exothermic and require strict safety protocols. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Add the nitrating agent slowly and in a controlled manner to manage the reaction temperature.

  • Use an ice bath to control the temperature, especially during the addition of reagents.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice water.

  • Be aware of the potential for the formation of unstable or explosive byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. 3. Protonation of the pyridine ring: In highly acidic media, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic substitution.1. Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Adjust the reaction time and temperature accordingly. 2. Use milder conditions: Consider a less aggressive nitrating agent or lower the reaction temperature. 3. Select an appropriate reagent: Reagents like nitric acid in trifluoroacetic anhydride may be more effective for pyridine substrates.
Formation of Dinitro Product (2,6-dimethyl-3,5-dinitro-4-pyridinol) 1. Excess of nitrating agent: Using a large excess of the nitrating agent can lead to multiple nitrations. 2. High reaction temperature: Higher temperatures can promote further nitration.1. Control stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain low temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Product is difficult to isolate/purify 1. Product is soluble in the work-up solvent: The product may not precipitate completely from the aqueous work-up. 2. Presence of side products: The crude product may be contaminated with starting material or byproducts.1. Adjust pH: Carefully neutralize the acidic work-up solution to the isoelectric point of the product to maximize precipitation. 2. Extraction: After quenching, neutralize the solution and extract the product with a suitable organic solvent. 3. Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.
Runaway Reaction 1. Poor temperature control: Rapid addition of the nitrating agent can lead to an uncontrolled exotherm.1. Slow addition: Add the nitrating agent dropwise with efficient stirring and external cooling. 2. Adequate cooling: Ensure the ice bath is sufficient to dissipate the heat generated.

Experimental Protocols

Method 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid

This protocol is adapted from the synthesis of the analogous 2,6-dimethyl-3,5-dinitro-4-pyridinol and should be optimized for the desired mono-nitro product.

Materials:

  • 2,6-dimethylpyridin-4-ol

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and an addition funnel, cool 9 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 6-7 mL of fuming nitric acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution or slurry of 2,6-dimethylpyridin-4-ol in a minimal amount of concentrated sulfuric acid.

  • Slowly add the 2,6-dimethylpyridin-4-ol solution/slurry to the nitrating mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This protocol is based on the synthesis of a similar nitropyridine derivative and can be adapted for the target molecule.

Materials:

  • 2,6-dimethylpyridin-4-ol

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve the desired amount of 2,6-dimethylpyridin-4-ol in concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

  • In a separate beaker, prepare a solution of potassium nitrate in concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution to the solution of the starting material, maintaining the temperature between -10 °C and 20 °C.

  • After the addition is complete, the reaction mixture may be stirred at a slightly elevated temperature (e.g., 80-90 °C) for a specific duration, while monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes reaction conditions for the nitration of pyridine derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.

Reagent SystemSubstrateTemperature (°C)Reaction TimeYield (%)Reference
Fuming HNO₃ / H₂SO₄2,6-dimethyl-4-hydroxypyridine nitrate903 hoursNot specified for mono-nitro[2]
KNO₃ / H₂SO₄2,3-dimethylpyridine-N-oxide-10 to 20 (addition), 80 to 120 (reaction)1-2 hours~91[2]
Nitric acid / Acetic acid / Acetic anhydride4-hydroxypyridine N-oxide75-8015 minutesNot specified[2]

Visualizations

Experimental Workflow for Nitration

experimental_workflow General Workflow for Nitration of 2,6-Dimethylpyridin-4-ol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2,6-Dimethylpyridin-4-ol reagents Prepare Nitrating Agent (e.g., HNO3/H2SO4 or alternative) start->reagents 1. reaction Controlled addition of reagents with cooling (ice bath) reagents->reaction 2. monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring 3. quench Quench reaction mixture in ice water monitoring->quench 4. neutralize Neutralize with base to precipitate product quench->neutralize 5. filter Filter and wash crude product neutralize->filter 6. purify Recrystallization or Chromatography filter->purify 7. end End: Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Logic for Nitration Synthesis cluster_issues Problem Identification cluster_solutions Corrective Actions start Initial Experiment result Analyze Outcome (Yield, Purity) start->result low_yield Low/No Yield result->low_yield Unsatisfactory over_nitration Over-nitration result->over_nitration Unsatisfactory impure_product Impure Product result->impure_product Unsatisfactory end Successful Synthesis result->end Satisfactory optimize_conditions Optimize Conditions: - Increase temp/time - Change solvent low_yield->optimize_conditions change_reagent Change Nitrating Agent: - Milder/stronger - Different stoichiometry low_yield->change_reagent over_nitration->change_reagent Use milder conditions or less reagent improve_workup Improve Work-up: - Adjust pH - Different extraction solvent - Recrystallization impure_product->improve_workup optimize_conditions->start Re-run change_reagent->start Re-run improve_workup->start Re-run

Caption: A logical diagram for troubleshooting common issues in the nitration of 2,6-Dimethylpyridin-4-ol.

References

"characterization of impurities in 2,6-Dimethyl-3-nitropyridin-4-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol. The information is designed to help identify and characterize potential impurities and troubleshoot common experimental issues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound, focusing on impurity profiling and mitigation.

Issue 1: Presence of Unreacted Starting Material in the Final Product

  • Question: My final product shows a significant peak corresponding to the starting material, 2,6-dimethylpyridin-4-ol, in the HPLC analysis. What could be the cause and how can I resolve this?

  • Answer: Incomplete reaction is the primary cause for the presence of unreacted starting material. Several factors could contribute to this:

    • Insufficient Nitrating Agent: The molar ratio of the nitrating agent (e.g., nitric acid) to the starting material may be too low.

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure complete conversion. Nitration of pyridine rings can be sluggish.[1]

    • Poor Mixing: Inadequate agitation in the reaction vessel can lead to localized areas of low reagent concentration.

    Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of the nitrating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or in-process HPLC to find the optimal ratio.

    • Adjust Reaction Conditions: Incrementally increase the reaction temperature and/or extend the reaction time. Careful monitoring is crucial to avoid the formation of degradation products or over-nitration.

    • Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.

    • Purification: If the issue persists, consider a purification strategy that effectively separates the product from the starting material, such as column chromatography or recrystallization from a suitable solvent system.

Issue 2: Observation of an Isomeric Impurity

  • Question: I have identified an impurity with the same mass as my product but a different retention time. I suspect it is an isomer. How can I confirm this and prevent its formation?

  • Answer: The likely isomeric impurity is 2,6-Dimethyl-5-nitropyridin-4-ol. While the 3-position is generally favored for electrophilic substitution in this system, some nitration may occur at the 5-position.

    Troubleshooting Steps:

    • Structural Confirmation: Isolate the impurity using preparative HPLC and characterize its structure using 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HMBC, HSQC). The coupling patterns of the aromatic protons will definitively distinguish between the 3-nitro and 5-nitro isomers.

    • Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of nitration reactions. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Choice of Nitrating Agent: The selectivity of nitration can be influenced by the nitrating agent used. Consider exploring alternative nitrating systems if isomeric impurity formation is significant.

Issue 3: Detection of a Di-nitrated Impurity

  • Question: My mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the addition of two nitro groups. How can I minimize the formation of this di-nitro impurity?

  • Answer: The formation of 2,6-Dimethyl-3,5-dinitropyridin-4-ol is a common issue in the nitration of activated aromatic rings.[2] This over-nitration is typically caused by harsh reaction conditions.

    Troubleshooting Steps:

    • Reduce the Amount of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will drive the reaction towards di-nitration.

    • Control Temperature: Maintain a low and consistent temperature throughout the addition of the nitrating agent and during the entire reaction. Runaway temperatures can significantly increase the rate of the second nitration.

    • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of the starting material to avoid localized high concentrations.

    • Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC to stop the reaction as soon as the starting material is consumed and before significant amounts of the di-nitro product are formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the reaction chemistry, the most probable impurities are:

  • Process-Related Impurities:

    • 2,6-dimethylpyridin-4-ol (Unreacted starting material)

    • 2,6-Dimethyl-3,5-dinitropyridin-4-ol (Over-nitration product)

  • Isomeric Impurity:

    • 2,6-Dimethyl-5-nitropyridin-4-ol

  • Degradation Products:

    • Arising from the decomposition of starting material or product under strong acidic and oxidative conditions. Their structures would need to be elucidated from experimental data.

Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying the main component and known impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for detecting and identifying unknown impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for the unambiguous structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.[3]

Q3: How can I perform a forced degradation study to understand potential degradation products?

A3: Forced degradation studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing. This helps to identify potential degradation products and validate the stability-indicating power of analytical methods. Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photostability: Exposure to UV and visible light as per ICH guidelines.

The degradation should be targeted to be in the range of 5-20% to allow for the detection of degradation products without completely destroying the main compound.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2,6-dimethylpyridin-4-ol2,6-dimethylpyridin-4-olC₇H₉NO123.15Unreacted starting material
2,6-Dimethyl-5-nitropyridin-4-ol2,6-Dimethyl-5-nitropyridin-4-olC₇H₈N₂O₃168.15Isomeric byproduct
2,6-Dimethyl-3,5-dinitropyridin-4-ol2,6-Dimethyl-3,5-dinitropyridin-4-olC₇H₇N₃O₅213.15Over-nitration

Note: Placeholder images are used for chemical structures as per the prompt's limitations. In a real-world scenario, these would be actual chemical structure diagrams.

Table 2: Representative HPLC-UV Method Parameters for Impurity Profiling

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol based on general nitration procedures for substituted pyridines. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves strong acids.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol (1.0 eq) in concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Protocol 2: LC-MS Analysis for Impurity Identification

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to an appropriate concentration for LC-MS analysis (e.g., 10 µg/mL).

  • Chromatographic Conditions: Use an HPLC method similar to the one described in Table 2, ensuring that the mobile phases are compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as additives).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of impurities.

    • Scan Mode: Full scan mode to detect all eluting ions and determine their molecular weights.

    • Fragmentation (MS/MS): For peaks corresponding to potential impurities, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[2]

  • Data Analysis: Correlate the retention times of peaks in the chromatogram with their corresponding mass spectra to identify potential impurities. Compare the observed masses with the calculated masses of suspected impurities (Table 1).

Visualizations

Synthesis_Pathway SM 2,6-Dimethylpyridin-4-ol Reagents HNO₃ / H₂SO₄ SM->Reagents Product This compound Reagents->Product Main Reaction Impurity1 2,6-Dimethyl-5-nitropyridin-4-ol (Isomeric Impurity) Reagents->Impurity1 Side Reaction Impurity2 2,6-Dimethyl-3,5-dinitropyridin-4-ol (Over-nitration) Reagents->Impurity2 Side Reaction Product->Reagents

Caption: Potential reaction pathways in the synthesis of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Impurity Analysis cluster_result Outcome Crude_Product Crude Product HPLC_UV HPLC-UV (Purity & Quantification) Crude_Product->HPLC_UV LC_MS LC-MS (Impurity Detection & MW) Crude_Product->LC_MS Final_Report Impurity Characterization Report HPLC_UV->Final_Report MS_MS MS/MS (Structural Fragments) LC_MS->MS_MS Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation MS_MS->Final_Report NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Final_Report

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data

The synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development, can be approached through various synthetic strategies. This guide provides a comparative analysis of plausible synthesis methods, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable route for their specific needs. The primary pathway investigated involves a multi-step synthesis commencing from dehydroacetic acid, while alternative approaches are also considered.

Method 1: Multi-step Synthesis from Dehydroacetic Acid

This method is a well-documented and high-yielding approach that proceeds in three main stages: the synthesis of 2,6-dimethyl-γ-pyrone, its subsequent conversion to 2,6-dimethyl-4-pyridone, and finally, the controlled nitration to yield the target compound.

Stage 1: Synthesis of 2,6-Dimethyl-γ-pyrone from Dehydroacetic Acid

A robust method for the preparation of high-purity 2,6-dimethyl-γ-pyrone involves the acid-catalyzed deacetoacetylation of dehydroacetic acid.

Experimental Protocol: Dehydroacetic acid is co-heated with concentrated hydrochloric acid (20-37.5% mass fraction) at a temperature ranging from 30°C to 100°C for 1 to 24 hours. Following the reaction, the solution is distilled under reduced pressure until dryness. The residue is then dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated and saturated with an inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate, and the pH is adjusted to 7-12. The saturated solution is then extracted with chloroform. The organic layer is dried, filtered, and concentrated to give the crude 2,6-dimethyl-γ-pyrone, which is further purified by sublimation to afford a high-purity product.[1]

Quantitative Data: This method has been reported to produce 2,6-dimethyl-γ-pyrone with a yield of up to 90% and a purity exceeding 99.8%.[1]

Stage 2: Ammonolysis of 2,6-Dimethyl-γ-pyrone to 2,6-Dimethyl-4-pyridone

The conversion of the γ-pyrone to the corresponding 4-pyridone is a crucial step, achieved through reaction with an ammonia source.

Experimental Protocol: While specific high-yield protocols for the ammonolysis of 2,6-dimethyl-γ-pyrone are not extensively detailed in the readily available literature, the general procedure involves heating the pyrone with aqueous ammonia or another ammonia source in a sealed vessel under pressure. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product, 2,6-dimethyl-4-pyridone (also known as 2,6-dimethyl-4-hydroxypyridine), is isolated by filtration and can be purified by recrystallization.

Stage 3: Controlled Nitration of 2,6-Dimethyl-4-pyridone

The final step involves the regioselective nitration of 2,6-dimethyl-4-pyridone to introduce a nitro group at the 3-position of the pyridine ring. The control of reaction conditions is critical to favor mono-nitration over the formation of dinitro-products.

Inferred Experimental Protocol (based on dinitration methods): 2,6-Dimethyl-4-pyridone is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5°C). A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermicity of the reaction. To achieve mono-nitration, a stoichiometric amount or a slight excess of the nitrating agent should be used. The reaction mixture is stirred at a controlled temperature for a specific duration. The progress of the reaction should be carefully monitored. Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the product. The solid is then collected by filtration, washed with cold water until neutral, and dried. Purification can be achieved by recrystallization from a suitable solvent.

Alternative Approaches and Considerations

While the multi-step synthesis from dehydroacetic acid is a primary route, other methods for the synthesis of the key intermediate, 2,6-dimethyl-4-hydroxypyridine, have been described. These include the hydroxylation of 2,6-dimethylpyridine using reagents like boron trifluoride or hydrogen peroxide in acidic conditions, and condensation reactions of appropriate carbonyl compounds and amines.[2] However, detailed comparative data for these routes leading to the final nitrated product are scarce.

Comparative Data Summary

Synthesis StepMethodStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
Stage 1 DeacetoacetylationDehydroacetic AcidConcentrated HCl30-100°C, 1-24hup to 90%>99.8%[1]
Stage 2 Ammonolysis2,6-Dimethyl-γ-pyroneAmmonia sourceElevated temperature and pressureData not availableData not availableInferred
Stage 3 Controlled Nitration2,6-Dimethyl-4-pyridoneConc. HNO₃ / Conc. H₂SO₄Low temperatureData not availableData not availableInferred

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis of this compound via the primary method discussed, including the key stages of synthesis and analysis.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Analytical Characterization Start Dehydroacetic Acid Step1 Stage 1: Deacetoacetylation Start->Step1 Intermediate1 2,6-Dimethyl-γ-pyrone Step1->Intermediate1 Step2 Stage 2: Ammonolysis Intermediate1->Step2 Intermediate2 2,6-Dimethyl-4-pyridone Step2->Intermediate2 Step3 Stage 3: Controlled Nitration Intermediate2->Step3 Product This compound Step3->Product Analysis Spectroscopic & Chromatographic Analysis (NMR, IR, MS, HPLC) Product->Analysis

Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most practically approached through a multi-step sequence starting from dehydroacetic acid. The initial conversion to 2,6-dimethyl-γ-pyrone is a high-yielding and well-established process. While the subsequent ammonolysis and controlled nitration steps require careful optimization to maximize yield and selectivity, this pathway represents a feasible and logical route to the target molecule. Further research is warranted to establish detailed protocols and quantitative data for the latter stages of this synthesis and to explore alternative, potentially more efficient, synthetic strategies. This guide provides a foundational framework for researchers to build upon in their efforts to synthesize and evaluate this compound for various applications.

References

Validating the Structure of 2,6-Dimethyl-3-nitropyridin-4-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 2,6-Dimethyl-3-nitropyridin-4-ol. By employing a combination of spectroscopic and crystallographic methods, researchers can unambiguously confirm the molecular structure, which is a critical step in chemical synthesis and drug development. This document outlines the expected outcomes from each technique, detailed experimental protocols, and comparative data from related compounds to aid in spectral interpretation.

Workflow for Structural Validation

The structural elucidation of a novel compound like this compound is a stepwise process. It begins with preliminary analyses to determine purity and molecular formula, followed by detailed spectroscopic examinations to piece together the molecular framework. Finally, X-ray crystallography can provide a definitive three-dimensional structure.

Structural Validation Workflow Overall Workflow for Structural Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Determination cluster_analysis Data Analysis & Confirmation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Provides connectivity ms Mass Spectrometry (MS) synthesis->ms Determines molecular weight ir Infrared Spectroscopy (IR) synthesis->ir Identifies functional groups analysis Data Integration and Structure Confirmation nmr->analysis ms->analysis ir->analysis xray X-ray Crystallography xray->analysis analysis->xray For absolute confirmation

Caption: Workflow for the structural validation of a synthesized compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

  • Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the proton on the pyridine ring, a singlet for the two equivalent methyl groups, and a broad singlet for the hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the nitro and hydroxyl groups.

Predicted ¹H NMR Data for this compound
Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-57.5 - 8.5Singlet1H
-CH₃ (at C2 and C6)2.0 - 2.5Singlet6H
-OH (at C4)10.0 - 13.0Broad Singlet1H
  • Comparative ¹H NMR Data for Related Pyridine Derivatives

Compound Proton Chemical Shift (δ, ppm) Solvent
PyridineH-2, H-68.56CDCl₃
H-3, H-57.26CDCl₃
H-47.64CDCl₃
3-NitropyridineH-29.50CDCl₃
H-68.80CDCl₃
H-48.45CDCl₃
H-57.60CDCl₃
2,6-DimethylpyridineH-3, H-56.90CDCl₃
H-47.35CDCl₃
-CH₃2.45CDCl₃

¹³C NMR Spectroscopy

  • Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, five distinct carbon signals are expected. The chemical shifts are influenced by the attached functional groups.

Predicted ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (δ, ppm)
C-2, C-6150 - 160
C-3120 - 130
C-4165 - 175
C-5115 - 125
-CH₃15 - 25
  • Comparative ¹³C NMR Data for Pyridine [1]

Carbon Chemical Shift (δ, ppm)
C-2, C-6150
C-3, C-5124
C-4136

Experimental Protocol for NMR Spectroscopy [2]

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Expected Spectrum: For this compound (Molecular Weight: 168.15 g/mol ), the mass spectrum should show a prominent molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 169.15 in ESI). Common fragmentation pathways could include the loss of the nitro group (NO₂), a hydroxyl radical (OH), or methyl radicals (CH₃).

Expected Mass Spectrometry Data for this compound
Ion Expected m/z
[M+H]⁺169.05
[M-NO₂]⁺123.06
[M-OH]⁺152.05
[M-CH₃]⁺154.04
  • Comparative Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragments (m/z)
2,6-dimethyl-3-hydroxypyridine12394, 80, 53
4-Pyridinamine, 2,6-dimethyl-[3]122107, 80, 53

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI) [4][5][6]

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The sample should be free of non-volatile salts.[4]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Spectrum: The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H, C-H, C=C, C=N, and N-O bonds.

Expected IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C and C=N (aromatic ring)1550 - 1650
N-O (nitro group)1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric)
  • Comparative IR Data for Related Functional Groups

Functional Group Characteristic Absorption (cm⁻¹)
Phenolic O-H3200 - 3600
Aromatic C-H3000 - 3100
Nitro (Ar-NO₂)1500-1570 and 1300-1370

Experimental Protocol for FTIR Spectroscopy (Solid Sample) [7][8]

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[7] Apply a drop of the solution onto a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[7]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Definitive Structure Determination: X-ray Crystallography

While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[9][10][11]

  • Expected Outcome: A successful X-ray crystallographic analysis will yield the precise bond lengths, bond angles, and torsional angles of the molecule. It will also reveal information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Data Obtained from X-ray Crystallography
Crystal system and space group
Unit cell dimensions
Atomic coordinates
Bond lengths and angles
Torsional angles
Intermolecular interactions (e.g., hydrogen bonding)
  • Comparative Crystallographic Data for 2,6-dimethyl-4-pyridone hemihydrate [3]

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.9731 (6)
b (Å)13.9113 (11)
c (Å)12.0833 (9)
β (°)94.757 (3)

Experimental Protocol for X-ray Crystallography [12]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution.[12]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

AnalyticalTechniques Information from Analytical Techniques Compound This compound NMR NMR Compound->NMR MS MS Compound->MS IR IR Compound->IR XRay X-ray Compound->XRay Connectivity C-H Framework Connectivity NMR->Connectivity MolWeight Molecular Weight Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure3D 3D Structure Bond Lengths/Angles XRay->Structure3D

Caption: Relationship between analytical techniques and structural information.

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural validation of this compound can be achieved.

References

Comparative Analysis of the Biological Activity of 2,6-Dimethyl-3-nitropyridin-4-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the potential biological activity of 2,6-Dimethyl-3-nitropyridin-4-ol by examining experimental data from structurally similar compounds. Due to a lack of direct experimental data for this compound in the available literature, this analysis relies on structure-activity relationships (SAR) derived from related pyridin-4-ol, nitropyridine, and dimethylpyridine derivatives.

Anticipated Biological Profile of this compound

Based on the biological activities of analogous compounds, this compound is predicted to possess antimicrobial and cytotoxic properties. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer agents, suggests potential for these activities.[1][2] The dimethyl substitution pattern and the 4-hydroxy group will further modulate this activity, influencing factors like solubility, cell permeability, and target interaction.

Comparative Biological Activity Data

To contextualize the potential efficacy of this compound, the following tables summarize the biological activities of structurally related pyridine derivatives.

Table 1: Antimicrobial Activity of Substituted Pyridine Derivatives
Compound/ClassTest Organism(s)Activity (MIC/Zone of Inhibition)Reference
Pyridinium SaltsStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansMICs ranging from 31.25 to >500 µg/mL[3]
5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazolesBacillus subtilis, Salmonella typhimurium, E. coliMIC of 64 μg/mL for some derivatives[4]
N-hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one oximesVarious bacteria and fungiActive against most tested bacteria[1]
1,4-Dihydropyridine DerivativesGram-positive and Gram-negative bacteriaSignificant to moderate activity[5]
Table 2: Cytotoxic Activity of Substituted Pyridine Derivatives
Compound/ClassCell Line(s)Activity (IC₅₀)Reference
3-Nitropyridine AnalogsMurine heterotopic xenograft model of colon cancerEffective inhibition of cancer growth[6]
1,4-Dihydropyridine DerivativesMCF-7, LS180, MOLT-4Weak to relatively good cytotoxic activity (e.g., 17.4 µM for one derivative against MOLT-4)[7]
2',6'-di(thiazol-2-yl)-2,4'-bipyridine Pd(ii) complexA549, HCT-116IC₅₀ of 60.1 µM (A549) and 23.8 µM (HCT-116)[8]
Pyridine-benzimidazole-based Cu complexesHCT116, BGC823, HT29, SMMC7721Excellent cytotoxicity[9]

Structure-Activity Relationship Insights

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents.

  • Nitro Group: The presence of a nitro group is often associated with antimicrobial and cytotoxic activity.[1][2] Its electron-withdrawing nature can be crucial for interacting with biological targets.

  • Methyl Groups: The dimethyl substitution on the pyridine ring can affect the lipophilicity and steric profile of the molecule, which in turn influences its ability to cross cell membranes and bind to target enzymes or receptors.

  • 4-Hydroxy Group: The hydroxyl group at the 4-position can participate in hydrogen bonding, potentially enhancing the binding affinity of the compound to its biological target. It can also influence the compound's solubility.

  • Quaternary Ammonium Salts: The antimicrobial activity of pyridinium salts is often dependent on the length of the alkyl chain, which affects the compound's hydrophobicity and ability to disrupt microbial cell membranes.[3]

Experimental Protocols

The following are representative experimental methodologies for assessing the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the processes involved in evaluating the biological activity of novel compounds, the following diagrams illustrate a typical antimicrobial screening workflow and a hypothetical signaling pathway that could be targeted by cytotoxic pyridine derivatives.

antimicrobial_screening_workflow cluster_workflow Antimicrobial Screening Workflow start Compound Synthesis (this compound) stock_solution Prepare Stock Solution (e.g., in DMSO) start->stock_solution serial_dilution Serial Dilution in Microtiter Plate stock_solution->serial_dilution inoculation Inoculation with Microbial Culture serial_dilution->inoculation incubation Incubation (e.g., 24-48h) inoculation->incubation readout Visual or Spectrophotometric Readout incubation->readout mic_determination Determine MIC readout->mic_determination end Data Analysis & Comparison mic_determination->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

hypothetical_cytotoxicity_pathway cluster_pathway Hypothetical Cytotoxicity Pathway compound Pyridin-4-ol Derivative cell_membrane Cell Membrane Penetration compound->cell_membrane target Intracellular Target (e.g., Kinase, DNA) cell_membrane->target signal_cascade Signal Transduction Cascade Inhibition target->signal_cascade cell_cycle Cell Cycle Arrest signal_cascade->cell_cycle apoptosis Apoptosis Induction signal_cascade->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death apoptosis->cell_death

Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might induce cancer cell death.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the precise structural characterization of molecules is paramount. Even subtle shifts in the arrangement of atoms, as seen in isomers, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comparative spectroscopic overview of 2,6-Dimethyl-3-nitropyridin-4-ol and its conceptual isomers, offering insights into how spectroscopic techniques can be used to differentiate these closely related structures.

Predicted Spectroscopic Comparison

The following tables summarize the anticipated spectroscopic data for this compound and two of its potential isomers: 2,5-Dimethyl-3-nitropyridin-4-ol and 2,3-Dimethyl-5-nitropyridin-4-ol. These predictions are based on the analysis of related structures and fundamental spectroscopic theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a Protic Solvent (e.g., DMSO-d₆)

Compound¹H NMR¹³C NMR
This compound H-5: ~6.0-6.5 ppm (s)2-CH₃: ~2.3-2.5 ppm (s)6-CH₃: ~2.3-2.5 ppm (s)OH: Broad, variableC2, C6: ~150-155 ppmC3: ~125-130 ppmC4: ~170-175 ppmC5: ~105-110 ppmCH₃: ~18-22 ppm
2,5-Dimethyl-3-nitropyridin-4-ol H-6: ~7.8-8.2 ppm (s)2-CH₃: ~2.3-2.5 ppm (s)5-CH₃: ~2.1-2.3 ppm (s)OH: Broad, variableC2: ~150-155 ppmC3: ~125-130 ppmC4: ~170-175 ppmC5: ~120-125 ppmC6: ~140-145 ppmCH₃: ~15-22 ppm
2,3-Dimethyl-5-nitropyridin-4-ol H-6: ~7.8-8.2 ppm (s)2-CH₃: ~2.3-2.5 ppm (s)3-CH₃: ~2.0-2.2 ppm (s)OH: Broad, variableC2: ~145-150 ppmC3: ~120-125 ppmC4: ~170-175 ppmC5: ~140-145 ppmC6: ~140-145 ppmCH₃: ~12-22 ppm

Note: The chemical shifts are highly dependent on the solvent and pH. The presence of the pyridin-4-ol/pyridin-4(1H)-one tautomerism will influence the observed spectra.

Table 2: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundN-H/O-H StretchC=O Stretch (Pyridone form)NO₂ Asymmetric StretchNO₂ Symmetric StretchC-H Stretch (Aromatic/Methyl)
This compound 3200-2500 (broad)~1640-1660~1520-1540~1340-1360~3100-2850
2,5-Dimethyl-3-nitropyridin-4-ol 3200-2500 (broad)~1640-1660~1520-1540~1340-1360~3100-2850
2,3-Dimethyl-5-nitropyridin-4-ol 3200-2500 (broad)~1640-1660~1520-1540~1340-1360~3100-2850

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Compoundπ → π* Transitionsn → π* Transitions
This compound ~220-240, ~280-300, ~350-380~400-430 (weak)
2,5-Dimethyl-3-nitropyridin-4-ol ~220-240, ~280-300, ~350-380~400-430 (weak)
2,3-Dimethyl-5-nitropyridin-4-ol ~220-240, ~280-300, ~350-380~400-430 (weak)

Note: The exact λmax values and extinction coefficients will be sensitive to solvent polarity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
This compound m/z 168Loss of NO₂, loss of H₂O, loss of CH₃, ring fragmentation
2,5-Dimethyl-3-nitropyridin-4-ol m/z 168Loss of NO₂, loss of H₂O, loss of CH₃, ring fragmentation
2,3-Dimethyl-5-nitropyridin-4-ol m/z 168Loss of NO₂, loss of H₂O, loss of CH₃, ring fragmentation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical due to the tautomeric nature of the pyridin-4-ol.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of at least 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method for solid samples.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample across a wavelength range of approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) ratio range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information and differentiate between isomers.

Visualizing Isomeric Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationship between the isomers and a typical workflow for their spectroscopic comparison.

Isomeric_Relationship cluster_isomers Isomers of C₇H₈N₂O₃ This compound This compound 2,5-Dimethyl-3-nitropyridin-4-ol 2,5-Dimethyl-3-nitropyridin-4-ol 2,3-Dimethyl-5-nitropyridin-4-ol 2,3-Dimethyl-5-nitropyridin-4-ol Other_Isomers ... Molecular_Formula C₇H₈N₂O₃ Molecular_Formula->this compound Structural Arrangement Molecular_Formula->2,5-Dimethyl-3-nitropyridin-4-ol Structural Arrangement Molecular_Formula->2,3-Dimethyl-5-nitropyridin-4-ol Structural Arrangement Molecular_Formula->Other_Isomers Structural Arrangement

Caption: Isomeric relationship of dimethyl-nitropyridin-4-ol compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Isomer_A Isomer A NMR NMR Isomer_A->NMR IR IR Isomer_A->IR UV_Vis UV-Vis Isomer_A->UV_Vis MS MS Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->UV_Vis Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->IR Isomer_C->UV_Vis Isomer_C->MS Data_Comparison Data Comparison & Structural Elucidation NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison MS->Data_Comparison

Caption: General workflow for spectroscopic comparison of isomers.

Conclusion

The spectroscopic comparison of this compound and its isomers, while currently reliant on predictive data and analysis of analogous compounds, underscores the power of modern analytical techniques. Each isomer is expected to present a unique spectroscopic fingerprint, particularly in ¹H and ¹³C NMR due to the distinct chemical environments of the protons and carbons. While IR and UV-Vis spectroscopy will show more subtle differences, they provide valuable information about the functional groups and electronic transitions within the molecules. Mass spectrometry will confirm the identical molecular weight of the isomers and offer clues to their structure through distinct fragmentation patterns. For researchers and drug development professionals, a thorough spectroscopic analysis is an indispensable step in ensuring the identity, purity, and ultimately, the desired functionality of a target molecule. This guide provides a foundational framework for approaching such a comparative study, emphasizing the importance of systematic data acquisition and interpretation.

Assessing the Purity of Synthesized 2,6-Dimethyl-3-nitropyridin-4-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,6-Dimethyl-3-nitropyridin-4-ol, a key intermediate, and compares its purity and performance with alternative mTOR inhibitors, Torin1 and PP242.

The compound this compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug product. This guide outlines detailed experimental protocols for its purity assessment and presents a comparative analysis with other established mTOR inhibitors.

Comparative Purity and Performance

A critical aspect of drug development is the selection of compounds with the highest purity and desired performance. The following table summarizes the available purity data and key performance indicators for this compound and two alternative mTOR inhibitors, Torin1 and PP242.

CompoundStated PurityMethodIC₅₀ (mTOR)
This compound96%[1]Not SpecifiedData Not Available
Torin1≥98% or >98%[2]HPLC2 - 10 nM[2]
PP242≥98%[3]HPLC[3]8 nM[3]

Experimental Protocols for Purity Assessment of this compound

Accurate determination of purity requires robust analytical methods. The following protocols are adapted from established methods for similar pyridine derivatives and nitroaromatic compounds and are recommended for assessing the purity of synthesized this compound.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[7][8][9][10]

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent and dissolve completely.

Data Analysis:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is invaluable for identifying and characterizing unknown impurities.[11][12]

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phases (e.g., formic acid instead of non-volatile buffers).

Sample Preparation:

The sample is prepared as described for the HPLC-UV method.

Data Analysis:

The mass spectrometer will provide accurate mass measurements of the parent compound and any co-eluting impurities. Fragmentation data (MS/MS) can be used to elucidate the structures of these impurities. This information is crucial for understanding the synthesis process and potential degradation pathways.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated.

Purity Assessment Workflow for Synthesized Compounds cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC qNMR qNMR (Absolute Purity) Purification->qNMR LCMS LC-MS (Impurity Identification) Purification->LCMS Pass Meets Purity Specification HPLC->Pass Purity ≥ 95% Fail Fails Purity Specification HPLC->Fail Purity < 95% qNMR->Pass LCMS->Pass Impurities Identified & Within Limits LCMS->Fail Unknown or Unacceptable Impurities

Caption: Workflow for assessing the purity of a synthesized compound.

mTOR_Pathway mTOR Signaling Pathway and Inhibitor Targets GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Compound This compound (Potential mTOR Inhibitor) Compound->mTORC1 Compound->mTORC2 Torin1_PP242 Torin1 / PP242 (ATP-Competitive Inhibitors) Torin1_PP242->mTORC1 Torin1_PP242->mTORC2

Caption: mTOR signaling pathway and points of inhibitor intervention.

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously assessed. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a comprehensive approach to ensure the quality of this important synthetic intermediate. When compared to alternative mTOR inhibitors like Torin1 and PP242, which are commercially available with high purity, researchers must weigh the trade-offs between synthesizing a novel compound and utilizing established alternatives with well-characterized purity and performance profiles. This guide serves as a foundational resource for making informed decisions in the development of novel therapeutics targeting the mTOR pathway.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridinol derivatives is a cornerstone of medicinal chemistry and drug development, providing scaffolds for a diverse range of therapeutic agents. Among these, 2,6-Dimethyl-3-nitropyridin-4-ol is a key building block whose efficient synthesis is of significant interest. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering a detailed examination of their respective efficiencies based on experimental data.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From 2,6-LutidineRoute 2: From 2,6-Dimethyl-4-pyrone
Starting Material 2,6-Lutidine2,6-Dimethyl-4-pyrone
Number of Steps 33
Overall Yield ModerateHigh
Key Intermediates 2,6-Lutidine-N-oxide, 2,6-Dimethyl-4-nitropyridine-N-oxide4-Chloro-2,6-dimethylpyridine, 4-Chloro-2,6-dimethyl-3-nitropyridine
Reagent Hazards Use of strong oxidizing and nitrating agents.Use of phosphorus oxychloride and strong nitrating agents.
Scalability Potentially scalable with careful control of exothermic reactions.Readily scalable with established industrial procedures.

Route 1: Synthesis Starting from 2,6-Lutidine

This classical approach leverages the activation of the pyridine ring through N-oxidation to facilitate electrophilic nitration. The subsequent rearrangement of the N-oxide intermediate yields the desired 4-hydroxypyridine derivative.

Route_1_Synthesis_of_2_6_Dimethyl_3_nitropyridin_4_ol A 2,6-Lutidine B 2,6-Lutidine-N-oxide A->B Oxidation C 2,6-Dimethyl-4-nitropyridine-N-oxide B->C Nitration D This compound C->D Rearrangement

Caption: Synthetic pathway for Route 1. (Within 100 characters)
Experimental Protocols for Route 1

Step 1: Oxidation of 2,6-Lutidine to 2,6-Lutidine-N-oxide

  • Procedure: 2,6-Lutidine is oxidized using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidizing agent is quenched, and the product is extracted and purified.

  • Quantitative Data: Yields for this oxidation step are typically high, often exceeding 90%.

Step 2: Nitration of 2,6-Lutidine-N-oxide

  • Procedure: 2,6-Lutidine-N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The N-oxide is dissolved in sulfuric acid and cooled, followed by the dropwise addition of fuming nitric acid while maintaining a low temperature. The reaction mixture is then heated to drive the reaction to completion. The product, 2,6-Dimethyl-4-nitropyridine-N-oxide, is isolated by pouring the reaction mixture onto ice and neutralizing with a base.

  • Quantitative Data: This nitration step is reported to proceed with a yield of approximately 42%.[1]

Step 3: Rearrangement to this compound

  • Quantitative Data: The efficiency of this step is highly variable and would require experimental optimization.

Data Summary for Route 1
StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1OxidationH₂O₂ / Acetic Acid or m-CPBA70-804-6>90
2NitrationFuming HNO₃ / H₂SO₄125-1303~42[1]
3RearrangementAcetic AnhydrideRefluxVariableVariable

Route 2: Synthesis Starting from 2,6-Dimethyl-4-pyrone

This alternative route begins with a commercially available starting material and proceeds through chlorination, nitration, and subsequent hydrolysis to afford the final product. This pathway often offers better control over regioselectivity and can lead to higher overall yields.

Route_2_Synthesis_of_2_6_Dimethyl_3_nitropyridin_4_ol A 2,6-Dimethyl-4-pyrone B 4-Chloro-2,6-dimethylpyridine A->B Chlorination C 4-Chloro-2,6-dimethyl-3-nitropyridine B->C Nitration D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route 2. (Within 100 characters)
Experimental Protocols for Route 2

Step 1: Chlorination of 2,6-Dimethyl-4-pyrone

  • Procedure: 2,6-Dimethyl-4-pyrone is converted to 4-chloro-2,6-dimethylpyridine by treatment with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base. The reaction mixture is heated, and upon completion, the excess POCl₃ is carefully quenched. The product is then isolated by extraction and purified by distillation or chromatography. A patent describes a method involving an ammonolysis aromatization reaction followed by chlorination and deprotection.[3]

  • Quantitative Data: This chlorination step can be performed with high efficiency, with yields often in the range of 85-95%.

Step 2: Nitration of 4-Chloro-2,6-dimethylpyridine

  • Procedure: The nitration of 4-chloro-2,6-dimethylpyridine is achieved using a mixture of a dehydrating agent, such as sulfuric acid, and nitric acid. The reaction is typically carried out at a controlled temperature to prevent side reactions. The product, 4-chloro-2,6-dimethyl-3-nitropyridine, is then isolated by careful workup.[3]

  • Quantitative Data: This nitration reaction is reported to proceed with good yields.

Step 3: Hydrolysis of 4-Chloro-2,6-dimethyl-3-nitropyridine

  • Procedure: The final step involves the hydrolysis of the 4-chloro group to a hydroxyl group. This is typically achieved by heating the chlorinated intermediate with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nitro group.[4][5] The product, this compound, is isolated by acidification of the reaction mixture, followed by filtration or extraction.

  • Quantitative Data: While a specific yield for this exact substrate is not detailed, similar hydrolyses of 4-chloro-3-nitropyridine derivatives are known to proceed in good to excellent yields.

Data Summary for Route 2
StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1ChlorinationPOCl₃110-1203-585-95
2NitrationHNO₃ / H₂SO₄0-101-2High
3HydrolysisNaOH (aq)Reflux2-4Good to Excellent (estimated)

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1, starting from the readily available 2,6-lutidine, is a classic approach, but the final rearrangement step may require significant optimization to achieve high efficiency. Route 2, commencing with 2,6-dimethyl-4-pyrone, appears to be a more robust and potentially higher-yielding strategy, benefiting from well-established and regioselective transformations. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the process development capabilities for optimizing the less-defined steps. Further experimental validation is recommended to determine the most efficient and scalable method for a given application.

References

"comparative study of the pharmacological properties of nitropyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer properties of nitropyridine derivatives, with a focus on tubulin polymerization inhibition.

Nitropyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Their structural versatility makes them promising scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][3][4] This guide provides a comparative analysis of the pharmacological properties of various nitropyridine and related pyridine derivatives, with a focus on their anticancer efficacy, supported by experimental data and detailed protocols. The primary mechanism of action discussed is the inhibition of tubulin polymerization, a key target in cancer therapy.[5][6]

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative effects of nitropyridine and related pyridine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is a critical parameter in these assessments. A lower IC50 value indicates a more potent compound.

Table 1: Antiproliferative Activity (IC50) of Nitropyridine and Related Pyridine Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
3-Nitropyridine Analogues 4AZA2891Jurkat (T-cell leukemia)< 0.01[5]
4AZA2996Jurkat (T-cell leukemia)< 0.01[5]
4AZA2891A549 (Lung Carcinoma)< 0.01[5]
4AZA2996A549 (Lung Carcinoma)< 0.01[5]
Pyridine-Urea Derivatives Compound 8eMCF-7 (Breast Adenocarcinoma)0.22 (48h)[7]
Compound 8nMCF-7 (Breast Adenocarcinoma)1.88 (48h)[7]
3-Cyanopyridine Derivatives Compound 8f (Naphthyl moiety)MCF-7 (Breast Adenocarcinoma)1.69[8]
Compound 7h (3-pyridyl moiety)MCF-7 (Breast Adenocarcinoma)1.89[8]
Diarylpyridine Derivatives Compound 10t (Indole group)HeLa (Cervical Cancer)0.19[6][9]
Compound 10t (Indole group)MCF-7 (Breast Adenocarcinoma)0.25[6][9]
Compound 10t (Indole group)SGC-7901 (Gastric Cancer)0.33[6][9]
Reference Drug DoxorubicinMCF-7 (Breast Adenocarcinoma)1.93[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism through which several nitropyridine derivatives exert their anticancer effects is by targeting microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5][9][10]

Table 2: Tubulin Polymerization Inhibitory Activity of Pyridine Derivatives

Compound ClassSpecific DerivativeTubulin Polymerization Inhibition IC50 (µM)Reference
3-Nitropyridine Analogues 4AZA2891Dose-dependent inhibition[5]
Diarylpyridine Derivatives Compound 10tSimilar to Combretastatin A-4[6][9]
Anilinopyridyl-Oxindole Conjugates Compound 7f2.04[11]
Reference Drug Colchicine9.21[12]
Reference Drug E70102.15[11]

Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibition by nitropyridine derivatives.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_outcome Therapeutic Outcome Nitropyridine Nitropyridine Derivative Tubulin α/β-Tubulin Dimers Nitropyridine->Tubulin Binds to Colchicine Site Inhibition Inhibition of Microtubule Polymerization Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Outcome Anticancer Effect Apoptosis->Outcome G A Synthesis of Nitropyridine Derivatives B In Vitro Antiproliferative Screening (MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D Active Compounds E Tubulin Polymerization Assay D->E F Cell Cycle Analysis D->F G Apoptosis Assay D->G H Lead Compound Identification E->H F->H G->H

References

A Comparative Guide to the Validation of a Novel RP-HPLC Method for the Quantification of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure the accuracy, reliability, and consistency of experimental data. This guide presents a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,6-Dimethyl-3-nitropyridin-4-ol against a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometric method. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical methodology for this compound.

The validation of the new RP-HPLC method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][7]

Experimental Protocols

A robust and reliable analytical method is characterized by its specificity, accuracy, precision, linearity, and sensitivity. The following sections detail the experimental protocols for the newly developed RP-HPLC method and the alternative UV-Vis Spectrophotometric method for the analysis of this compound.

New Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a sensitive and specific approach for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and appropriate data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Reference standard of this compound (purity >99%)

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of acetonitrile and water (50:50 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of 100 µg/mL of this compound reference standard is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: A sample solution is prepared by accurately weighing a quantity of the test substance, dissolving it in the mobile phase to achieve a target concentration of 25 µg/mL, and filtering through a 0.45 µm syringe filter.

Alternative Method: UV-Vis Spectrophotometry

This method offers a simpler and more rapid, though potentially less specific, means of quantifying this compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Reagents and Materials:

    • Methanol (spectroscopic grade)

    • Reference standard of this compound (purity >99%)

  • Methodology:

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm. Let's assume the λmax is found to be 280 nm.

  • Standard Solution Preparation: A stock solution of 100 µg/mL of this compound reference standard is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: A sample solution is prepared by accurately weighing a quantity of the test substance and dissolving it in methanol to achieve a target concentration within the calibration range.

Data Presentation: A Comparative Analysis

The performance of both the new RP-HPLC method and the alternative UV-Vis Spectrophotometric method was evaluated based on key validation parameters. The results are summarized in the tables below for ease of comparison.

Table 1: Comparison of Linearity and Range

ParameterNew RP-HPLC MethodAlternative UV-Vis Spectrophotometric Method
Range 1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Linear Regression Equation y = 45210x + 1250y = 0.025x + 0.008

Table 2: Comparison of Accuracy (Recovery)

Concentration LevelNew RP-HPLC Method (% Recovery ± RSD)Alternative UV-Vis Spectrophotometric Method (% Recovery ± RSD)
80% 99.5 ± 0.8%98.2 ± 1.5%
100% 100.2 ± 0.5%101.5 ± 1.2%
120% 99.8 ± 0.7%99.3 ± 1.8%

Table 3: Comparison of Precision (Repeatability and Intermediate Precision)

ParameterNew RP-HPLC Method (%RSD)Alternative UV-Vis Spectrophotometric Method (%RSD)
Repeatability (n=6) 0.6%1.3%
Intermediate Precision (n=6, different day, different analyst) 1.1%2.5%

Table 4: Comparison of Sensitivity and Specificity

ParameterNew RP-HPLC MethodAlternative UV-Vis Spectrophotometric Method
Limit of Detection (LOD) 0.2 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL3.0 µg/mL
Specificity High (able to separate from potential impurities and degradation products)Low (susceptible to interference from other UV-absorbing compounds)

Mandatory Visualizations

To further elucidate the experimental workflow and comparative performance, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Procedure's Purpose select_parameters Select Validation Performance Characteristics define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Analyze Data perform_experiments->collect_data document_results Document Results collect_data->document_results generate_report Generate Validation Report document_results->generate_report final_approval Final Approval generate_report->final_approval

Caption: Workflow for the validation of a new analytical method.

Caption: Comparison of key performance characteristics.

Conclusion

This guide provides a comparative validation of a new RP-HPLC method and an alternative UV-Vis spectrophotometric method for the quantification of this compound. The experimental data demonstrates that the new RP-HPLC method is superior in terms of linearity, accuracy, precision, sensitivity, and specificity. While the UV-Vis spectrophotometric method offers simplicity and speed, its lower sensitivity and lack of specificity make it less suitable for regulatory submissions and in-depth quality control where the presence of impurities is a concern. The RP-HPLC method, having been validated according to ICH guidelines, is presented as a robust and reliable method for the routine analysis of this compound in a drug development and quality control setting.

References

Comparative Guide to the Cross-Reactivity of 2,6-Dimethyl-3-nitropyridin-4-ol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical cross-reactivity profile of 2,6-Dimethyl-3-nitropyridin-4-ol against a panel of selected protein kinases. While specific experimental data for this compound is not publicly available, this document serves as an illustrative example of how such a compound could be evaluated and compared to other kinase inhibitors with similar structural motifs. The data presented herein is hypothetical and intended for educational purposes.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes.[3][4] Therefore, it is plausible to evaluate the potential of novel pyridine derivatives like this compound as kinase inhibitors and to assess their selectivity across the kinome.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound and two representative pyridine-based kinase inhibitors against a selected panel of protein kinases.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetIC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase C
This compound Hypothetical Kinase 50 500 >10,000 1,200
Comparator 1 (Pyridine-based)Kinase A15108,000250
Comparator 2 (Pyridine-based)Kinase B20001500255000

Note: The data in this table is illustrative and does not represent actual experimental results.

Experimental Protocols

A crucial aspect of characterizing a potential kinase inhibitor is determining its potency and selectivity through robust in vitro assays. A common method for assessing cross-reactivity is a competitive enzyme inhibition assay.

In Vitro Kinase Inhibition Assay (Competitive ATP Assay)

This assay measures the ability of a test compound to compete with ATP for the binding site of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, the kinase, substrate, and test compound are added to the assay buffer. A control with DMSO alone is included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent according to the manufacturer's protocol. This often involves a luminescence-based readout.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[5]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the process of evaluating cross-reactivity, the following diagrams are provided.

cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins RAS RAS Adaptor_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 2,6-Dimethyl- 3-nitropyridin-4-ol Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

cluster_1 Cross-Reactivity Screening Workflow Start Test Compound (this compound) Primary_Assay Primary Target Kinase Assay Start->Primary_Assay Kinome_Scan Broad Kinome Panel Screening Primary_Assay->Kinome_Scan Hit_Identification Identify Off-Target Hits Kinome_Scan->Hit_Identification Dose_Response Dose-Response Assays for Hits Hit_Identification->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Selectivity_Profile Establish Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A typical workflow for assessing the cross-reactivity of a kinase inhibitor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar nitropyridine compounds, the following PPE is recommended.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, evacuate the area and alert others. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Collect all contaminated materials, including PPE, into a sealed and properly labeled hazardous waste container for disposal. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The proper disposal of 2,6-Dimethyl-3-nitropyridin-4-ol waste must be handled as hazardous chemical waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids, to prevent dangerous reactions.

  • Waste Collection and Containerization:

    • Collect all waste, including unused product and contaminated disposables (e.g., gloves, weigh paper, pipette tips), in a dedicated, compatible, and sealable container.

    • The container should be in good condition with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are often suitable.

    • Do not overfill the container; leave adequate headspace for potential expansion.

  • Labeling of Waste Containers:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • The associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[1]

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from sources of ignition, and separate from incompatible materials.

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with national and local regulations. The final disposal will be at an approved waste disposal plant.[2]

Hazard Profile of Structurally Similar Compounds

The following table summarizes the known hazards of compounds structurally related to this compound. It is prudent to assume that this compound may exhibit similar properties.

Hazard StatementAssociated Compounds
Harmful if swallowed 2,6-Dimethylpyridine, 2-Chloro-3-nitropyridine[1]
Causes skin irritation 2,6-Dimethylpyridine, 2-Chloro-3-nitropyridine[1]
Causes serious eye irritation 2,6-Dimethylpyridine, 2-Chloro-3-nitropyridine[1]
May cause respiratory irritation 2-Chloro-3-nitropyridine[1]
Flammable liquid and vapor 2,6-Dimethylpyridine

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generate Waste (Unused chemical, contaminated items) B Segregate Waste (Dedicated container for this compound) A->B C Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) B->C D Store in SAA (Secure, ventilated, secondary containment) C->D E Contact EHS or Licensed Contractor D->E Arrange for Pickup F Waste Collection E->F G Transport to Approved Waste Disposal Facility F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dimethyl-3-nitropyridin-4-ol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar nitropyridine compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment for handling this compound.

Protection Type Recommended Equipment Guidelines and Specifications
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should meet ANSI Z.87.1 standards. A face shield is necessary when there is a risk of splashing or explosion.[1][2][3]
Skin and Body Protection Chemical-resistant lab coat (Nomex® or equivalent) and full-length pantsLab coats should be fully buttoned. Avoid polyester or acrylic clothing.[1] Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
Hand Protection Double-gloving: inner nitrile gloves and outer chemical-resistant gloves (e.g., neoprene or Silver Shield®)Inspect gloves for any signs of degradation before use. Change gloves immediately upon contact with the chemical.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when engineering controls cannot maintain exposure below permissible limits or when handling the powder outside of a certified chemical fume hood.[1][2]
Foot Protection Closed-toe, chemical-resistant shoes with steel toes and shanksShoes should cover the entire foot to protect from spills.[3][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for minimizing risks associated with this compound.

I. Pre-Handling Preparations
  • Safety Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and similar chemicals.

  • Engineering Controls Verification: Ensure that the certified chemical fume hood, ventilation systems, safety shower, and eyewash station are all functioning correctly and are readily accessible.[7][8]

  • PPE Inspection: Inspect all personal protective equipment for damage and ensure it is appropriate for the task.

  • Spill Kit Availability: Confirm that a spill kit containing absorbent materials (e.g., sand, vermiculite) is available in the immediate work area.

II. Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[7]

    • Use non-sparking tools to avoid potential ignition sources.[4][5]

  • Dissolving and Reaction:

    • When dissolving, add the compound to the solvent slowly to prevent splashing.[7]

    • If the process is exothermic, utilize an ice bath to maintain temperature control.[7]

    • Keep all containers tightly sealed when not in use to minimize the release of vapors.[4]

III. Spill Management
  • Immediate Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Collection and Disposal: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly.

IV. Disposal Plan
  • Waste Collection: All waste materials, including contaminated PPE and absorbent materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Disposal Procedure: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[8][9] Handle uncleaned containers as you would the product itself.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep cluster_handling prep Preparation handling Handling in Fume Hood spill Spill Occurs handling->spill reaction Reaction/Use decontamination Decontamination reaction->decontamination reaction->spill disposal Waste Disposal decontamination->disposal spill_management Spill Management spill->spill_management spill_management->decontamination prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if safe handling_weigh Weighing prep_ppe->handling_weigh handling_transfer Transfer handling_weigh->handling_transfer handling_transfer->reaction

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.